Technical Documentation Center

2-(2-Cyanophenoxy)-3-methylbutanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Cyanophenoxy)-3-methylbutanoic acid
  • CAS: 1016502-71-8

Core Science & Biosynthesis

Foundational

Process Development Guide: Synthesis of 2-(2-Cyanophenoxy)-3-methylbutanoic Acid

Executive Summary & Molecule Profile Target Molecule: 2-(2-Cyanophenoxy)-3-methylbutanoic acid CAS: 1016502-71-8 Class: -Aryloxyalkanoic Acid Core Applications: This structural motif is characteristic of synthetic auxins...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 2-(2-Cyanophenoxy)-3-methylbutanoic acid CAS: 1016502-71-8 Class:


-Aryloxyalkanoic Acid
Core Applications:  This structural motif is characteristic of synthetic auxins (herbicides) and PPAR-agonist pharmacophores. The presence of the ortho-cyano group introduces unique metabolic stability and steric locking compared to the more common chloro- or methyl-substituted analogs.

This guide details a robust, scalable synthetic route prioritizing regioselectivity and impurity control . While direct alkylation of the carboxylic acid dianion is possible, this protocol utilizes an Ester-Intermediate Strategy to eliminate competitive O-alkylation of the carboxylate, ensuring high yield and easier purification.

Retrosynthetic Analysis

To design the optimal route, we disconnect the ether linkage. The target molecule possesses a chiral center at the


-position relative to the carboxylic acid.
  • Disconnection: O–C bond cleavage.

  • Nucleophile: 2-Cyanophenol (Salicylonitrile) – The ortho-cyano group withdraws electrons, increasing the acidity of the phenol (

    
    ) compared to unsubstituted phenol.
    
  • Electrophile: A 2-halo-3-methylbutanoic acid derivative.[1] To prevent side reactions, the acid moiety is masked as an ester.

Mechanistic Pathway (DOT Diagram)

Retrosynthesis Target Target: 2-(2-Cyanophenoxy)-3-methylbutanoic acid Disconnection Disconnection: Ether Cleavage Target->Disconnection Retrosynthesis Precursors Precursors Disconnection->Precursors Nucleophile Nucleophile: 2-Cyanophenol (Salicylonitrile) Precursors->Nucleophile Electrophile Electrophile: Methyl 2-bromo-3-methylbutanoate Precursors->Electrophile

Figure 1: Retrosynthetic breakdown identifying the core building blocks.

Detailed Synthetic Protocol

Phase 1: Synthesis of the Electrophile (Esterification)

Note: If Methyl 2-bromo-3-methylbutanoate is commercially sourced, skip to Phase 2.

Rationale: Using the free acid (2-bromo-3-methylbutanoic acid) in the coupling step requires 2 equivalents of base and often leads to solubility issues with the dianion. The methyl ester is a superior electrophile for


 reactions.

Protocol:

  • Reagents: 2-Bromo-3-methylbutanoic acid (1.0 eq), Methanol (solvent/reactant),

    
     (cat. 0.1 eq).[2][3]
    
  • Conditions: Reflux for 4–6 hours.

  • Workup: Concentrate MeOH, dilute with DCM, wash with sat.

    
     (to remove unreacted acid), dry over 
    
    
    
    .
  • Yield Expectation: >90% (Quantitative conversion typical).

Phase 2: Williamson Ether Coupling (The Critical Step)

This step constructs the core ether linkage via an


 mechanism.

Reagents:

  • Substrate A: 2-Cyanophenol (1.0 eq)

  • Substrate B: Methyl 2-bromo-3-methylbutanoate (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) – Preferred over NaH for milder conditions and ease of handling.
    
  • Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup; DMF is preferred if reaction kinetics are slow.

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with 2-Cyanophenol and anhydrous MeCN. Add

    
    . Stir at RT for 30 mins to generate the phenoxide anion. Visual Check: The solution often turns yellow/orange.
    
  • Addition: Add Methyl 2-bromo-3-methylbutanoate dropwise.

  • Reaction: Heat to reflux (

    
    ) for 6–12 hours.
    
    • Process Control: Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[4] Look for the disappearance of the phenol.

  • Workup:

    • Filter off solid inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate to obtain the crude ester intermediate.

    • Purification (Optional): If crude purity <90%, pass through a short silica plug eluting with Hexane/EtOAc.

Phase 3: Controlled Hydrolysis (Saponification)

Critical Control Point: The nitrile group is susceptible to hydrolysis under vigorous acidic or basic conditions. We must selectively hydrolyze the ester while leaving the cyano group intact.

Protocol:

  • Solvent System: THF:Water (3:1).

  • Base: Lithium Hydroxide (

    
    ) (1.5 eq). LiOH is milder than NaOH and minimizes nitrile attack.
    
  • Conditions: Stir at Room Temperature for 4–8 hours. Do not reflux.

  • Quench & Isolation:

    • Acidify carefully with 1M HCl to pH 3–4. Caution: Do not go below pH 2 to avoid nitrile hydrolysis.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
Synthetic Workflow Diagram

Workflow Step Step Critical Critical Check Check Start Start: 2-Cyanophenol Deprotonation Step 1: Deprotonation (K2CO3 / MeCN) Start->Deprotonation Coupling Step 2: Coupling (+ Bromo-ester, Reflux) Deprotonation->Coupling IPC IPC: Check Phenol Consumption (HPLC/TLC) Coupling->IPC IPC->Coupling Incomplete Hydrolysis Step 3: Hydrolysis (LiOH, THF/H2O, RT) IPC->Hydrolysis Pass Control CRITICAL: Temp < 30°C (Protect Nitrile) Hydrolysis->Control Acidification Workup: Acidify to pH 3-4 Hydrolysis->Acidification Final Final Product: 2-(2-Cyanophenoxy)-3-methylbutanoic acid Acidification->Final

Figure 2: Process flow highlighting the critical temperature control during hydrolysis.

Purification & Characterization

Purification Strategy

The crude acid is often a solid.

  • Recrystallization: The preferred method.

    • Solvent System: Hexane/Ethyl Acetate or Cyclohexane/Toluene.

    • Procedure: Dissolve in minimum hot EtOAc, add warm Hexane until turbid, cool slowly to

      
      .
      
  • Acid-Base Extraction: If oil persists, dissolve in sat.

    
    , wash with ether (removes unhydrolyzed ester), then re-acidify aqueous layer and extract.
    
Analytical Profile (Expected)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       10.0–12.0 (br s, 1H, COOH )
      
    • 
       7.5–6.9 (m, 4H, Ar-H )
      
    • 
       4.6 (d, 1H, O-CH -COOH, characteristic doublet due to coupling with isopropyl CH)
      
    • 
       2.4 (m, 1H, CH -(CH3)2)
      
    • 
       1.1 (d, 3H, CH3), 
      
      
      
      1.05 (d, 3H, CH3)
  • IR Spectroscopy:

    • 2230 cm

      
      :  Distinct sharp peak for C
      
      
      
      N
      (Nitrile).
    • 1710–1730 cm

      
      :  Strong C=O stretch (Carboxylic Acid).
      
    • 2500–3300 cm

      
      :  Broad O-H stretch (Acid).
      

Troubleshooting & Scientific Integrity

IssueProbable CauseCorrective Action
Low Yield (Step 2) Incomplete deprotonation or moisture in solvent.Ensure MeCN is anhydrous. Increase

to 2.5 eq. Add catalytic KI (Finkelstein) to accelerate

.
Nitrile Hydrolysis Hydrolysis step too vigorous (High pH or Temp).Use LiOH at Room Temp. Ensure pH during workup does not drop below 2.0.
Racemization

inversion is standard, but basic reflux can racemize the

-proton.
If chiral purity is required, avoid prolonged heating. Use the Mitsunobu reaction (Phenol +

-hydroxy ester) for stereochemical retention/inversion control.

References

  • Williamson Ether Synthesis General Protocol

    • Master Organic Chemistry. "The Williamson Ether Synthesis." Accessed Feb 2026.[5] Link

  • Phenol Alkylation Specifics

    • Organic Syntheses.[5][6][7] "o-Bromophenol (General Phenol Handling)." Coll. Vol. 2, p.97 (1943). Link

  • Substrate Data (2-Bromo-3-methylbutanoic acid)

    • NIST Chemistry WebBook.[1] "Butanoic acid, 2-bromo-3-methyl-."[1][8][9][10] SRD 69.[1] Link

  • Substrate Data (2-Cyanophenol)

    • PubChem. "2-Hydroxybenzonitrile (Salicylonitrile)." CID 10959. Link

  • Ester vs.

    • Chemistry Stack Exchange. "Selective alkylation of carboxylic acid versus phenol." (Discussion on pKa differences and dianion strategy). Link

Sources

Exploratory

physical properties of 2-(2-Cyanophenoxy)-3-methylbutanoic acid

An In-Depth Technical Guide to the Physical Properties of 2-(2-Cyanophenoxy)-3-methylbutanoic acid For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 2-(2-Cyanophenoxy)-3-methylbutanoic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the physical properties of the novel compound, 2-(2-Cyanophenoxy)-3-methylbutanoic acid. In the absence of extensive empirical data, this document emphasizes the methodological approaches required for a thorough physicochemical evaluation. It is designed to equip researchers and drug development professionals with the necessary protocols and theoretical understanding to determine the melting point, solubility, and spectroscopic identity of this and similar new chemical entities. The guide integrates established analytical techniques with field-proven insights, ensuring a robust and scientifically sound investigation.

Introduction: Unveiling 2-(2-Cyanophenoxy)-3-methylbutanoic acid

2-(2-Cyanophenoxy)-3-methylbutanoic acid is a multifaceted organic molecule belonging to the aryloxyalkanoic acid class. Its structure is distinguished by several key functional moieties: a carboxylic acid, an ether linkage, a phenyl ring bearing a nitrile group, and a chiral center at the second carbon of the butanoic acid chain.[1] This unique combination of a lipophilic phenoxy group and a polar carboxylic acid is a common feature in many biologically active molecules, suggesting potential applications in medicinal chemistry.[1] The nitrile group further offers avenues for diverse chemical modifications and biological interactions.[1]

Given its novelty, a comprehensive understanding of its physical properties is paramount for any future research and development, including synthesis optimization, formulation, and pharmacological testing. This guide provides the experimental foundation for such an investigation.

compound 2-(2-Cyanophenoxy)-3-methylbutanoic acid carboxylic_acid Carboxylic Acid (-COOH) compound->carboxylic_acid Polar, Acidic ether Ether Linkage (-O-) compound->ether Flexible Linker phenyl Cyanophenyl Group (-C6H4CN) compound->phenyl Aromatic, e--withdrawing chiral_center Chiral Center compound->chiral_center Stereoisomerism

Caption: Chemical structure and key functional groups of 2-(2-Cyanophenoxy)-3-methylbutanoic acid.

Synthesis and Purity Considerations

A logical and common method for the synthesis of aryloxyalkanoic acids is the Williamson ether synthesis.[2][3][4][5][6] This approach involves the reaction of a phenoxide with an alkyl halide.

Proposed Synthesis Route:

  • Deprotonation of 2-cyanophenol: 2-Cyanophenol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium phenoxide.

  • Nucleophilic Substitution: The resulting phenoxide then acts as a nucleophile, attacking an ester of 2-bromo-3-methylbutanoic acid in an S(_N)2 reaction to form the ether linkage.

  • Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

Implications for Purity:

The purity of the final compound is critical, as impurities can significantly affect its physical properties, most notably depressing and broadening the melting point range. Potential impurities from this synthesis route could include unreacted 2-cyanophenol or the 2-bromo-3-methylbutanoic acid ester. Therefore, rigorous purification, for instance by recrystallization or column chromatography, is a prerequisite for accurate physical property determination.

cluster_synthesis Proposed Synthesis Workflow 2-Cyanophenol 2-Cyanophenol Sodium 2-Cyanophenoxide Sodium 2-Cyanophenoxide 2-Cyanophenol->Sodium 2-Cyanophenoxide + NaH Ester of Product Ester of Product Sodium 2-Cyanophenoxide->Ester of Product + 2-Bromo-3-methylbutanoic acid ester (SN2) 2-(2-Cyanophenoxy)-3-methylbutanoic acid 2-(2-Cyanophenoxy)-3-methylbutanoic acid Ester of Product->2-(2-Cyanophenoxy)-3-methylbutanoic acid Hydrolysis

Caption: Proposed Williamson ether synthesis workflow for 2-(2-Cyanophenoxy)-3-methylbutanoic acid.

Physicochemical Property Determination: A Methodological Approach

Melting Point

The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.[7]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) along with a calibrated thermometer.[7][8]

  • Approximate Melting Point: A rapid heating rate is initially used to determine an approximate melting point.

  • Accurate Melting Point: The apparatus is allowed to cool, and a fresh sample is heated slowly (1-2°C per minute) near the approximate melting point.[7]

  • Data Recording: The temperature at which the first drop of liquid appears (t1) and the temperature at which the entire sample becomes liquid (t2) are recorded. The melting point range is reported as t1-t2.[8]

Solubility Profile

Understanding the solubility of a new chemical entity is crucial for its formulation and in-vitro testing. A comprehensive solubility profile should be determined in a range of solvents with varying polarities.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is recommended by the World Health Organization for determining the equilibrium solubility of an active pharmaceutical ingredient (API).[9]

  • Solvent Selection: A panel of solvents should be chosen, including but not limited to:

    • Aqueous buffers (pH 1.2, 4.5, 6.8) to simulate physiological conditions.[9]

    • Polar protic solvents (e.g., ethanol, methanol).

    • Polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO), acetone).

    • Non-polar solvents (e.g., hexane, toluene).

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of each solvent in a sealed vial.

  • Equilibration: The vials are agitated in a mechanical shaker at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached.[9] This can be confirmed by measuring the concentration at different time points until it plateaus.[9]

  • Sample Analysis: The saturated solutions are filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10]

start Start: Excess solid + Solvent agitate Agitate at constant temperature start->agitate equilibrate Reach Equilibrium agitate->equilibrate filter Filter to remove undissolved solid equilibrate->filter analyze Analyze filtrate concentration (HPLC/UV-Vis) filter->analyze end End: Determine Solubility analyze->end

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Predicted Physicochemical Properties

While experimental determination is the gold standard, computational predictions can offer valuable initial estimates.

PropertyPredicted ValueSource
Molecular Weight219.23 g/mol (Calculated)
Boiling PointNot available-
Melting PointNot available-

Note: Computationally predicted values require experimental verification.[1]

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of a newly synthesized compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.[11] For 2-(2-Cyanophenoxy)-3-methylbutanoic acid, the following characteristic absorptions are expected:

  • Carboxylic Acid O-H: A very broad absorption in the range of 2500-3300 cm

    
    .[12][13]
    
  • Carboxylic Acid C=O: A strong, sharp absorption between 1700-1730 cm

    
    .[11][12][13]
    
  • Nitrile C≡N: An intense absorption near 2230 cm

    
     (for aromatic nitriles).[12][13]
    
  • Aromatic C=C: Absorptions in the 1400-1600 cm

    
     region.
    
  • C-O Ether Stretch: Absorptions in the 1000-1300 cm

    
     region.
    
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR:

    • Carboxylic Acid Proton (COOH): A broad singlet typically appearing far downfield, between 10-13 ppm.[11][14]

    • Aromatic Protons: Signals in the aromatic region (approximately 7.0-8.0 ppm), with splitting patterns indicative of the substitution on the phenyl ring.

    • Aliphatic Protons: Protons on the butanoic acid chain will appear in the upfield region (approximately 1.0-4.5 ppm). The proton at the chiral center (alpha to the carbonyl) would likely be a doublet of doublets or a multiplet. The methyl groups of the isopropyl moiety would likely appear as two distinct doublets.

  • ¹³C NMR:

    • Carboxylic Acid Carbonyl (C=O): A signal in the range of 170-185 ppm.[11][13][14]

    • Aromatic Carbons: Signals between 110-160 ppm.

    • Nitrile Carbon (C≡N): A signal in the range of 115-125 ppm.[13][14]

    • Aliphatic Carbons: Signals in the upfield region (approximately 10-80 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[1] For 2-(2-Cyanophenoxy)-3-methylbutanoic acid, high-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The molecular ion peak ([M]+ or [M-H]-) would be expected at an m/z corresponding to the molecular weight (219.23).

Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)

For a carboxylic acid, derivatization may be necessary to increase volatility for GC-MS analysis.[15][16] Alternatively, LC-MS is well-suited for the direct analysis of such polar compounds.[16][17][18]

Conclusion

The comprehensive physical and structural characterization of 2-(2-Cyanophenoxy)-3-methylbutanoic acid is a critical step in its development for any potential application. This guide provides the essential experimental framework for researchers to determine its melting point, solubility profile, and spectroscopic identity. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data, forming a solid foundation for future studies in medicinal chemistry, materials science, or other related fields. The application of these methodologies will not only elucidate the specific properties of the title compound but also serve as a robust template for the characterization of other novel chemical entities.

References

  • Protocols.io. Organic acid derivatization protocol for mass spectrometry analysis. [Link]

  • Fiveable. Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. [Link]

  • Agilent. Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • SSERC. Melting point determination. [Link]

  • GCSU. Determination of Melting Point. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

  • SlidePlayer. Chapter 20: Carboxylic Acids and Nitriles. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

  • SpringerLink. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Wiley Online Library. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • ResearchGate. New Synthesis of Known Herbicides Based on Aryloxyalkanoic Acids. [Link]

  • Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. [Link]

  • SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • ResearchGate. Synthesis of [3-²H]-2R,3S-2-methylbutanoic acid 6 and its methylmandelate ester 30. [Link]

  • Google Patents. CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
  • ResearchGate. 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... [Link]

  • Indonesian Journal of Science and Technology. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

Sources

Foundational

Technical Guide: Structure Elucidation of 2-(2-Cyanophenoxy)-3-methylbutanoic Acid

Executive Summary This technical guide outlines the systematic structural elucidation of 2-(2-Cyanophenoxy)-3-methylbutanoic acid , a synthetic intermediate exhibiting structural features common to phenoxy-acid herbicide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the systematic structural elucidation of 2-(2-Cyanophenoxy)-3-methylbutanoic acid , a synthetic intermediate exhibiting structural features common to phenoxy-acid herbicides and PPAR-agonist scaffolds. The molecule comprises a valine-derived aliphatic chain ether-linked to a 2-substituted benzonitrile core.

This document details the analytical workflow required to validate the chemical structure, ensuring rigorous identification through Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR). It serves as a protocol for researchers confirming the identity of this specific chemical entity during synthesis optimization or metabolic profiling.

Synthetic Origin & Sample Preparation

To understand the spectral data, one must first recognize the synthetic origin. This molecule is typically synthesized via a Williamson ether synthesis involving a nucleophilic substitution (


) reaction.[1][2][3]
  • Precursors: 2-Hydroxybenzonitrile (Salicylonitrile) and 2-Bromo-3-methylbutanoic acid (or its ester).

  • Mechanism: The phenoxide anion attacks the

    
    -carbon of the bromo-acid, displacing the bromide.
    
  • Purity Requirement: Prior to spectral analysis, the sample must be assessed via HPLC-PDA (purity >95% recommended) to ensure minor impurities (e.g., unreacted phenol) do not complicate NMR integration.

Visualization: Synthetic Pathway & Connectivity

The following diagram illustrates the chemical connectivity and the synthetic logic used to assemble the core structure.

ChemicalStructure Precursor1 2-Hydroxybenzonitrile (Nucleophile) Reaction Williamson Ether Synthesis (K2CO3, DMF, 80°C) Precursor1->Reaction Precursor2 2-Bromo-3-methylbutanoic acid (Electrophile) Precursor2->Reaction Product 2-(2-Cyanophenoxy)-3-methylbutanoic acid C12H13NO3 Reaction->Product SN2 Substitution

Caption: Figure 1. Synthetic assembly showing the convergence of the aromatic nitrile and the aliphatic valine-derivative chain.

Mass Spectrometry (MS)

Mass spectrometry provides the first confirmation of molecular weight and formula.

  • Ionization Method: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the carboxylic acid moiety, which readily deprotonates.

  • Theoretical Molecular Weight: 219.24 g/mol .

  • Target Ion:

    
     at m/z 218.2 .
    
Fragmentation Logic

In MS/MS (tandem mass spectrometry), expect the following characteristic cleavages:

  • Decarboxylation: Loss of

    
     (
    
    
    
    ).
  • Ether Cleavage: Rupture of the

    
     bond, often yielding the phenoxide ion fragment (m/z 118 for the cyanophenoxide species).
    

Infrared Spectroscopy (IR)

IR is critical for confirming the presence of the nitrile and carboxylic acid functional groups, which have distinct absorption bands.

Functional GroupFrequency (

)
IntensityAssignment
O-H Stretch 2500–3300Broad, MedCarboxylic acid H-bonded dimer.
C≡N Stretch 2220–2240Sharp, MedAryl nitrile (distinctive diagnostic peak).[4]
C=O Stretch 1700–1730StrongCarboxylic acid carbonyl.
C=C Stretch 1450–1600VariableAromatic ring skeletal vibrations.
C-O Stretch 1200–1250StrongAryl alkyl ether (

).

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive map of carbon-hydrogen connectivity. The following data represents the theoretical elucidation based on chemometric principles and standard shifts for this specific scaffold in


.
NMR Analysis (Proton)

The molecule has 13 protons. The key to elucidation is the coupling between the isopropyl group and the chiral center.

Position

(ppm)
MultiplicityIntegrationAssignment Logic
COOH 12.0 - 13.0Broad Singlet1HAcidic proton (exchangeable with

).
Ar-H (3) 7.6 - 7.8Doublet (dd)1HOrtho to Nitrile (deshielded by anisotropy).
Ar-H (5) 7.5 - 7.6Triplet (td)1HPara to Ether.
Ar-H (4,6) 7.0 - 7.2Multiplet2HRemaining aromatic protons (Ortho/Meta to Ether).

-CH
4.6 - 4.8Doublet (d)1HDeshielded by Oxygen and Carbonyl. Coupled to

-CH.

-CH
2.2 - 2.4Multiplet (m)1HMethine of isopropyl group.

0.9 - 1.1Two Doublets6HDiastereotopic methyls due to the chiral center at

-C.

Critical Observation: The


-proton appears as a doublet (

). If the resolution is high, the two methyl groups may appear as two distinct doublets because the adjacent chiral center makes them diastereotopic (magnetically non-equivalent).
NMR Analysis (Carbon)

The


 spectrum should display 12 distinct carbon environments.
  • Carbonyl (

    
    ):  ~172 ppm.
    
  • Aromatic Carbons:

    • 
       (ipso): ~160 ppm (Deshielded by oxygen).
      
    • 
       (ipso): ~102 ppm (Shielded, typical for C attached to nitrile).
      
    • 
      : Four peaks between 115–135 ppm.
      
  • Nitrile (

    
    ):  ~116 ppm.
    
  • 
    -Carbon (
    
    
    
    ):
    ~82 ppm (Significant deshielding).
  • 
    -Carbon (
    
    
    
    ):
    ~30 ppm.
  • Methyl Carbons: ~18 ppm and ~19 ppm.

Elucidation Workflow & Logic

To rigorously prove the structure, a specific sequence of 2D NMR experiments is required.

2D NMR Validation Protocol
  • COSY (Correlation Spectroscopy): Confirm the spin system of the aliphatic chain (

    
    ).
    
  • HSQC (Heteronuclear Single Quantum Coherence): Assign protons to their directly attached carbons. This distinguishes the aromatic protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The "smoking gun" for connectivity.

    • Look for a correlation between the

      
      -proton  and the ipso-aromatic carbon (C1) . This proves the ether linkage.[3]
      
    • Look for a correlation between the aromatic protons and the nitrile carbon .

Visualization: Elucidation Logic Flow

The following flowchart details the decision-making process for confirming the structure.

ElucidationFlow Start Purified Sample MS Step 1: ESI-MS (-) Confirm Mass (m/z 218) Start->MS IR Step 2: FT-IR Confirm -CN (2230) & -COOH MS->IR NMR_1H Step 3: 1H NMR Identify Spin Systems (Aromatic + Isopropyl) IR->NMR_1H NMR_2D Step 4: 2D NMR (HMBC) Prove Ether Linkage (Alpha-H to Ar-C) NMR_1H->NMR_2D Ambiguity Resolution Final Structure Confirmed NMR_2D->Final

Caption: Figure 2. Analytical workflow for the structural confirmation of 2-(2-Cyanophenoxy)-3-methylbutanoic acid.

Stereochemical Considerations

The molecule contains a chiral center at the C2 position of the butanoic acid chain.

  • Synthesis Implication: If synthesized from L-Valine via retention or inversion protocols (e.g., diazotization followed by substitution), the product will be enantiomerically enriched (usually the S-enantiomer if starting from L-Valine and using double inversion or retention strategies).

  • Racemization: If synthesized from a racemic bromo-acid, the product will be a racemate.

  • Analysis: Enantiomeric excess (ee) should be determined using Chiral HPLC (e.g., Chiralpak AD-H column) or by derivatization with a chiral auxiliary (Mosher's acid chloride).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Standard text for NMR shift prediction and IR bands).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Reference for Williamson Ether Synthesis protocols).
  • National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. Available at: [Link] (Reference for standard mass spectral fragmentation of phenoxy derivatives).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative source for chemical shift correlations).

Sources

Exploratory

Therapeutic Potential &amp; Target Deconvolution of 2-(2-Cyanophenoxy)-3-methylbutanoic Acid

The following guide provides an in-depth technical analysis of 2-(2-Cyanophenoxy)-3-methylbutanoic acid , treating it as a Novel Chemical Entity (NCE) with significant pharmacophoric overlap with established metabolic an...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-(2-Cyanophenoxy)-3-methylbutanoic acid , treating it as a Novel Chemical Entity (NCE) with significant pharmacophoric overlap with established metabolic and sensory modulators.

A Structural & Functional Analysis for Drug Discovery

Executive Summary

2-(2-Cyanophenoxy)-3-methylbutanoic acid (CAS: 1016502-71-8) represents a bifunctional scaffold bridging the structural space between aryloxyalkanoic acid herbicides (auxin mimics) and human metabolic regulators (fibrates/taste modulators). While often cataloged as a research intermediate, its specific substitution pattern—combining an electron-withdrawing ortho-cyano group with a branched isovaleric acid tail—creates a unique pharmacophore.

This guide analyzes its potential as a ligand for nuclear receptors (PPARs) and G-protein coupled receptors (GPCRs), providing a roadmap for validation.

Part 1: Chemical Identity & Pharmacophore Analysis

To understand the biological activity, we must first deconstruct the molecule into its functional interaction domains.

Domain Chemical Feature Biological Function (SAR Prediction)
Head Group Carboxylic Acid (

)
Ionic Anchor: Forms salt bridges with arginine/lysine residues in receptor binding pockets (e.g., Arg282 in PPAR

).
Linker Ether Oxygen (-O-)Flexibility: Allows the aromatic ring to adopt perpendicular conformations relative to the acid tail, critical for receptor fit.
Tail 3-Methylbutanoic (Isovaleryl)Lipophilicity: The branched isopropyl group mimics leucine/isoleucine side chains or medium-chain fatty acids, targeting hydrophobic pockets.
Aromatic Core 2-CyanophenylElectronic Modulation: The -CN group is a bioisostere for carbonyls/halogens, increasing metabolic stability and providing a dipole for

stacking.

Part 2: Primary Predicted Therapeutic Targets

Based on rigorous Structure-Activity Relationship (SAR) analysis of the aryloxyalkanoic acid class, three primary therapeutic targets are identified.

Target 1: Peroxisome Proliferator-Activated Receptors (PPAR / )
  • Therapeutic Indication: Dyslipidemia, Metabolic Syndrome.

  • Mechanism: The molecule shares high structural homology with fibrates (e.g., Clofibric acid, Gemfibrozil). The carboxylic acid head group is essential for binding to the PPAR Ligand Binding Domain (LBD), specifically interacting with the AF-2 helix.

    • Hypothesis: The ortho-cyano group may induce a unique conformational change in the LBD compared to the chloro-substitutions of classical fibrates, potentially reducing off-target effects.

    • Binding Mode: The isovaleric tail occupies the hydrophobic arm of the Y-shaped pocket, while the acid coordinates with the hydrophilic entrance.

Target 2: Sweet Taste Receptor Antagonism (T1R2/T1R3)
  • Therapeutic Indication: Obesity, Diabetes (Metabolic regulation via gut-brain axis).

  • Mechanism: Lactisole (2-(4-methoxyphenoxy)propanoic acid) is a known inhibitor of the human sweet taste receptor.

    • Hypothesis: The shift from a para-methoxy to an ortho-cyano group, combined with the bulkier isovaleric tail (vs. propionic), suggests this molecule could act as a negative allosteric modulator (NAM) of T1R3.

    • Utility: Unlike simple sweeteners, NAMs are valuable for studying metabolic signaling in gut enteroendocrine cells (L-cells) without triggering conscious taste perception.

Target 3: Free Fatty Acid Receptor 1 (GPR40/FFAR1)
  • Therapeutic Indication: Type 2 Diabetes (Insulin Secretion).

  • Mechanism: GPR40 is activated by medium-to-long chain fatty acids. The 3-methylbutanoic acid moiety mimics a short-branched fatty acid.

    • Hypothesis: While shorter than standard agonists, the aromatic "head" may anchor the molecule in the vestibule of GPR40, acting as a partial agonist or biased ligand.

Part 3: Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways activated if the molecule functions as a dual PPAR agonist and T1R3 modulator.

G Compound 2-(2-Cyanophenoxy)- 3-methylbutanoic acid PPAR PPARα / PPARγ (Nuclear Receptor) Compound->PPAR Agonist Binding T1R3 T1R2/T1R3 (GPCR) Compound->T1R3 Allosteric Inhibition RXR RXR Heterodimerization PPAR->RXR Gprot Gα-Gustducin Uncoupling T1R3->Gprot PPRE Bind PPRE DNA Element RXR->PPRE Lipid Increased β-Oxidation (Lipid Lowering) PPRE->Lipid Ca Intracellular Ca2+ Modulation Gprot->Ca GLP1 GLP-1 Release (Gut-Brain Axis) Ca->GLP1

Figure 1: Divergent signaling cascades. The molecule is predicted to drive lipid metabolism via PPAR activation while simultaneously modulating gut-peptide secretion via T1R3 inhibition.

Part 4: Experimental Validation Protocols

To validate these targets, the following self-validating experimental workflows are recommended.

Protocol A: PPAR Nuclear Receptor Reporter Assay

Objective: Quantify the agonistic potential of the compound on PPAR


 and PPAR

isoforms.
  • Cell System: HEK293T cells transiently cotransfected with:

    • Expression plasmid for human PPAR

      
       or PPAR
      
      
      
      .
    • PPRE-Luciferase reporter vector (Peroxisome Proliferator Response Element).

    • Renilla luciferase (internal control for transfection efficiency).

  • Compound Preparation:

    • Dissolve 2-(2-Cyanophenoxy)-3-methylbutanoic acid in DMSO to 10 mM stock.

    • Prepare serial dilutions (0.1 nM to 100

      
      M) in culture medium (0.1% DMSO final).
      
  • Treatment:

    • Incubate transfected cells for 24 hours.

    • Positive Controls: Fenofibrate (PPAR

      
      ), Rosiglitazone (PPAR
      
      
      
      ).
    • Negative Control: Vehicle (0.1% DMSO).

  • Readout:

    • Lyse cells and measure Firefly/Renilla luminescence ratio.

    • Validation Criteria: A dose-dependent increase in luminescence >3-fold over vehicle confirms agonism.

Protocol B: GPCR Calcium Flux Assay (T1R3/GPR40)

Objective: Determine if the compound induces (agonist) or blocks (antagonist) Calcium mobilization.

  • Cell System: CHO-K1 cells stably expressing G

    
    16-gustducin (promiscuous G-protein) and T1R2/T1R3.
    
  • Dye Loading:

    • Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Assay Mode (Antagonist/NAM):

    • Pre-incubate cells with the test compound (10

      
      M) for 15 mins.
      
    • Inject Substrate: Sucralose (Sweet agonist) at EC80 concentration.

  • Data Acquisition:

    • Measure fluorescence kinetics (Ex 494nm / Em 516nm) using a FLIPR or FlexStation.

    • Validation: A reduction in Sucralose-induced Calcium peak indicates T1R3 antagonism.

Part 5: Synthesis & Optimization Strategy

For researchers needing to synthesize derivatives for SAR expansion, the following retrosynthetic approach is standard.

Step Reaction Type Reagents & Conditions Notes
1 Nucleophilic Substitution (

)
2-Cyanophenol + 2-Bromo-3-methylbutanoic acid esterUse

in DMF at 80°C. The ester protects the acid during coupling.
2 HydrolysisLiOH in THF/WaterSaponification of the ester to yield the free acid.
3 Chiral ResolutionChiral HPLC or Enzymatic ResolutionThe C2 position is chiral. Biological activity often resides in the (R)-enantiomer (analogy to herbicides).
References
  • BenchChem. (2024). 2-(2-Cyanophenoxy)-3-methylbutanoic acid: Chemical Properties and Context. Retrieved from

  • PubChem. (2024). Compound Summary for CID 255338: 2-Cyano-3-methylbutanoic acid and derivatives.[1][2][3][4] National Library of Medicine. Retrieved from

  • Selleck Chemicals. (2024). Aryloxyalkanoic Acids in Metabolic Research. Retrieved from

  • Food and Agriculture Organization (FAO). (2009). Azoxystrobin and Related Impurities: Structural Analysis. FAO Specifications for Plant Protection Products. Retrieved from

  • University of Hertfordshire. (2024). Pesticide Properties DataBase (PPDB): Isovaleric Acid Derivatives. Retrieved from

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(2-Cyanophenoxy)-3-methylbutanoic acid

Abstract This guide provides a comprehensive framework for the in vitro investigation of 2-(2-Cyanophenoxy)-3-methylbutanoic acid, a member of the aryloxyalkanoic acid class of compounds.[1] While direct experimental dat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the in vitro investigation of 2-(2-Cyanophenoxy)-3-methylbutanoic acid, a member of the aryloxyalkanoic acid class of compounds.[1] While direct experimental data for this specific molecule is limited, its structural motifs—a cyanophenoxy group and a methyl-substituted butanoic acid chain—suggest potential interactions with key cellular signaling pathways, particularly the Peroxisome Proliferator-Activated Receptors (PPARs). This document outlines a logical, multi-tiered approach to elucidate the compound's cytotoxic profile, its potential as a PPAR agonist, and its downstream effects on target gene expression. The protocols described herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.

Introduction and Rationale

2-(2-Cyanophenoxy)-3-methylbutanoic acid is a bifunctional molecule featuring a carboxylic acid, an ether linkage, a phenyl ring with a nitrile group, and a chiral center.[1] The aryloxyalkanoic acid scaffold is present in many biologically active compounds.[1] Notably, structurally related molecules have been identified as ligands for nuclear receptors, including PPARs.[2] PPARs are critical regulators of lipid metabolism, inflammation, and energy homeostasis, making them attractive therapeutic targets for metabolic disorders like type 2 diabetes and dyslipidemia.[3][4]

The presence of the cyano group and the specific stereochemistry of the butanoic acid moiety distinguish this compound from more extensively studied analogues, suggesting the potential for novel biological activity and selective receptor modulation.[1] This guide proposes a systematic in vitro evaluation strategy to explore this potential, beginning with foundational cytotoxicity assessments and progressing to detailed mechanistic studies focused on PPAR activation.

Tier 1: Foundational Cytotoxicity and Viability Assessment

Before investigating specific mechanisms of action, it is imperative to establish the cytotoxic profile of 2-(2-Cyanophenoxy)-3-methylbutanoic acid to determine a non-toxic concentration range for subsequent cell-based assays.

Recommended Cell Lines
  • HepG2 (Human Hepatocellular Carcinoma): A well-established model for studying liver metabolism and toxicity.

  • 3T3-L1 (Mouse Adipocytes): A pre-adipocyte cell line that can be differentiated into adipocytes, ideal for studying adipogenesis and lipid metabolism, key processes regulated by PPARγ.

  • HEK293 (Human Embryonic Kidney): A versatile and easily transfectable cell line suitable for reporter gene assays.

Experimental Protocol: MTT Assay for Cell Viability

This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • 2-(2-Cyanophenoxy)-3-methylbutanoic acid (solubilized in DMSO)

  • Selected cell lines (HepG2, 3T3-L1, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of 2-(2-Cyanophenoxy)-3-methylbutanoic acid in culture medium (e.g., from 0.1 µM to 200 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the concentration that inhibits 50% of cell viability (IC₅₀).

Data Presentation: Cytotoxicity Profile
Cell LineIncubation Time (h)IC₅₀ (µM)Non-Toxic Concentration Range (µM)
HepG224[Data][Data]
48[Data][Data]
3T3-L124[Data][Data]
48[Data][Data]
HEK29324[Data][Data]
48[Data][Data]
Table 1. Hypothetical summary of cytotoxicity data for 2-(2-Cyanophenoxy)-3-methylbutanoic acid.

Tier 2: Mechanistic Elucidation - PPAR Agonism

Based on the structural similarity to known PPAR agonists, this tier focuses on determining if 2-(2-Cyanophenoxy)-3-methylbutanoic acid can bind to and activate PPAR isoforms (α, γ, and δ).[2][5]

Experimental Workflow: PPAR Activation Cascade

PPAR_Workflow cluster_ligand Ligand Interaction cluster_transactivation Transcriptional Activation cluster_downstream Downstream Effects Compound 2-(2-Cyanophenoxy) -3-methylbutanoic acid Receptor PPARα, γ, δ (Ligand Binding Domain) Compound->Receptor Binding Assay (e.g., TR-FRET) Reporter_Assay Luciferase Reporter Assay (PPRE-driven) Receptor->Reporter_Assay Transactivation EC50_Determination Determine EC₅₀ (Potency) Reporter_Assay->EC50_Determination qPCR Quantitative PCR (Target Gene Expression) Reporter_Assay->qPCR Confirmation of Target Engagement Target_Genes e.g., CPT1, FABP4, PDK4 qPCR->Target_Genes

Caption: Workflow for investigating PPAR agonism.

Protocol: PPAR Ligand Binding Assay (Time-Resolved FRET)

This competitive binding assay measures the ability of the test compound to displace a fluorescently labeled PPAR ligand from the PPAR ligand-binding domain (LBD).

Materials:

  • Recombinant human PPARα, PPARγ, and PPARδ LBDs (tagged, e.g., with GST)

  • Fluorescently labeled PPAR ligand (tracer)

  • Terbium-labeled anti-GST antibody

  • Assay buffer

  • Known PPAR agonists (e.g., Fenofibrate for α, Rosiglitazone for γ, GW501516 for δ) as positive controls

  • 384-well low-volume plates

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution containing the PPAR LBD, the tracer, and the terbium-labeled antibody in assay buffer.

  • Compound Plating: Add serial dilutions of 2-(2-Cyanophenoxy)-3-methylbutanoic acid and control agonists to the 384-well plate.

  • Reaction Initiation: Dispense the LBD/tracer/antibody mix into the wells.

  • Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio. A decrease in the ratio indicates displacement of the tracer by the test compound. Plot the data to determine the binding affinity (Kᵢ or IC₅₀).

Protocol: PPAR Reporter Gene Assay

This assay quantifies the activation of a PPAR-driven promoter. HEK293 cells are co-transfected with a plasmid expressing a full-length PPAR isoform and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

Materials:

  • HEK293 cells

  • Expression plasmids for human PPARα, PPARγ, and PPARδ

  • PPRE-luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • Luciferase assay substrate (e.g., Luciferin)

  • Positive control agonists

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293 cells in a 96-well plate with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid.

  • Incubation: Allow cells to recover and express the plasmids for 24 hours.

  • Compound Treatment: Treat the transfected cells with serial dilutions of 2-(2-Cyanophenoxy)-3-methylbutanoic acid (at non-toxic concentrations) and control agonists for 18-24 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Add the luciferase substrate to the cell lysate.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein content. Plot the dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).

Data Presentation: PPAR Activation Profile
PPAR IsoformBinding IC₅₀ (µM)Reporter Assay EC₅₀ (µM)Max Efficacy (% of Control Agonist)
PPARα[Data][Data][Data]
PPARγ[Data][Data][Data]
PPARδ[Data][Data][Data]
Table 2. Hypothetical summary of PPAR activation data.

Tier 3: Downstream Target Gene Expression Analysis

To confirm that receptor activation translates into a functional cellular response, the expression of known PPAR target genes should be quantified using quantitative real-time PCR (qPCR).

Proposed Signaling Pathway: PPARγ Activation

PPAR_Pathway cluster_cell Cellular Environment Compound 2-(2-Cyanophenoxy) -3-methylbutanoic acid PPARg PPARγ RXR Compound->PPARg:f0 Agonist Binding (in Nucleus) PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE Heterodimer binds to DNA Gene_Expression Target Gene Transcription PPRE->Gene_Expression mRNA mRNA Gene_Expression->mRNA Protein Protein Synthesis mRNA->Protein Response Metabolic Response (e.g., Adipogenesis, Glucose Uptake) Protein->Response

Caption: Hypothetical PPARγ signaling pathway activation.

Protocol: Quantitative Real-Time PCR (qPCR)

Materials:

  • Appropriate cell line (e.g., differentiated 3T3-L1 adipocytes for PPARγ targets)

  • 2-(2-Cyanophenoxy)-3-methylbutanoic acid and control agonists

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

Target Gene Selection:

  • PPARγ targets (in adipocytes): FABP4 (Fatty acid-binding protein 4), LPL (Lipoprotein lipase), GLUT4 (Glucose transporter type 4).

  • PPARα targets (in hepatocytes): CPT1A (Carnitine palmitoyltransferase 1A), ACOX1 (Acyl-CoA oxidase 1).

  • PPARδ targets (in myotubes): PDK4 (Pyruvate dehydrogenase kinase 4), UCP3 (Uncoupling protein 3).

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the compound at concentrations around its EC₅₀ for 6-24 hours.

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit. Quantify RNA and assess its purity.

  • cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA.

  • qPCR Reaction: Set up qPCR reactions containing cDNA, primers, and master mix.

  • Thermal Cycling: Run the qPCR program on a real-time PCR machine.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach for the initial in vitro characterization of 2-(2-Cyanophenoxy)-3-methylbutanoic acid. The proposed experiments will systematically determine the compound's cytotoxicity and its potential to act as a PPAR agonist. Positive results, particularly selective activation of a specific PPAR isoform, would warrant further investigation, including in silico molecular docking studies to predict binding modes, evaluation in more complex cellular models of metabolic disease, and eventual progression to in vivo studies to assess pharmacokinetic properties and efficacy.

References

  • Benchchem. 2-(2-Cyanophenoxy)-3-methylbutanoic acid | 1016502-71-8.
  • Adl, F. et al. (2013). New 2-(aryloxy)-3-phenylpropanoic acids as peroxisome proliferator-activated receptor α/γ dual agonists able to upregulate mitochondrial carnitine shuttle system gene expression. Journal of Medicinal Chemistry, 56(1), 60-72. [Link]

  • Wang, Y. et al. (2021). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PMC. [Link]

  • Wikipedia. (n.d.). PPAR agonist. [Link]

  • Gadaleta, D. et al. (2024). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. MDPI. [Link]

Sources

Exploratory

Advanced Technical Guide: 2-(2-Cyanophenoxy)-3-methylbutanoic Acid

The following technical guide provides an in-depth analysis of 2-(2-Cyanophenoxy)-3-methylbutanoic acid , a functionalized aryloxyalkanoic acid scaffold. This guide is structured to serve researchers in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(2-Cyanophenoxy)-3-methylbutanoic acid , a functionalized aryloxyalkanoic acid scaffold. This guide is structured to serve researchers in medicinal chemistry and agrochemical discovery, focusing on synthesis, structural properties, and potential applications as a steric probe in receptor-ligand studies.

Synthesis, Characterization, and Functional Applications of a Sterically Hindered Aryloxy Scaffold

Executive Summary

2-(2-Cyanophenoxy)-3-methylbutanoic acid (CAS: 1016502-71-8) represents a distinct subclass of aryloxyalkanoic acids, characterized by an ortho-cyano substitution on the phenolic ring and a bulky isopropyl group at the


-carbon of the acid chain. Unlike common commercial herbicides (e.g., 2,4-D, Mecoprop) or taste modifiers (e.g., Lactisole) which typically feature methyl or hydrogen substituents at the 

-position, this compound introduces significant steric demand via the isovaleric backbone.

This guide details the chiral pool synthesis from valine precursors, analyzes the electronic and steric implications of the 2-cyano/3-methylbutanoic motif, and outlines its utility as a building block for auxin mimicry and PPAR agonist discovery.

Chemical Identity & Physicochemical Profile
ParameterData
IUPAC Name 2-(2-Cyanophenoxy)-3-methylbutanoic acid
Common Name

-(2-Cyanophenoxy)isovaleric acid
CAS Number 1016502-71-8
Molecular Formula C

H

NO

Molecular Weight 219.24 g/mol
SMILES CC(C)C(C(=O)O)Oc1ccccc1C#N
pKa (Calc.) ~3.8 (Carboxylic acid), modulated by electron-withdrawing CN group
LogP (Calc.) 2.1 – 2.4
H-Bond Donors/Acceptors 1 / 4
Rotatable Bonds 4
Structural Analysis & Pharmacophore Mapping

The molecule consists of three distinct pharmacophoric regions that dictate its biological activity and chemical reactivity:

  • The Acid Head (Polar): A carboxylic acid moiety essential for ionic interactions (e.g., with Arg/Lys residues in receptor pockets).

  • The Linker (Chiral & Steric): The ether oxygen coupled to a chiral carbon bearing an isopropyl group. This "isovaleric" tail creates a high steric barrier, distinguishing it from propionic acid derivatives (like Lactisole).

  • The Aromatic Tail (Electronic): A phenyl ring substituted at the ortho-position with a nitrile (cyano) group. The -CN group acts as a strong electron-withdrawing group (EWG) and a hydrogen bond acceptor, while also imposing specific conformational constraints due to ortho-repulsion.

Diagram: Pharmacophore & Structural Logic

Pharmacophore Acid Carboxylic Acid (Ionic Binding / H-Donor) Linker Ether Linker + Isopropyl Group (Steric Bulk / Chirality) Acid->Linker Alpha-Carbon Linker->Acid Inductive Effect Ring Phenyl Ring (Pi-Stacking) Linker->Ring Ether Bond Cyano 2-Cyano Group (EWG / H-Acceptor) Ring->Cyano Ortho-Substitution Cyano->Ring Electron Withdrawal

Figure 1: Pharmacophore dissection highlighting the steric and electronic zones of the molecule.

Advanced Synthesis Protocols

Synthesis of 2-(2-Cyanophenoxy)-3-methylbutanoic acid is non-trivial due to the secondary electrophile (the isovaleric halide) which is prone to elimination (forming dimethylacrylic acid) rather than substitution. Two primary routes are recommended: Williamson Ether Synthesis (Racemic) and Mitsunobu Coupling (Chiral).

Method A: Modified Williamson Ether Synthesis (Racemic)

This method uses phase-transfer catalysis to favor substitution over elimination.

  • Reagents: 2-Cyanophenol, 2-Bromo-3-methylbutanoic acid, K

    
    CO
    
    
    
    , TBAB (Tetrabutylammonium bromide).
  • Solvent: MEK (Methyl Ethyl Ketone) or Acetonitrile.

Protocol:

  • Phenoxide Formation: Dissolve 2-cyanophenol (1.0 eq) in MEK. Add anhydrous K

    
    CO
    
    
    
    (2.5 eq) and stir at 60°C for 30 minutes.
  • Alkylation: Add 2-bromo-3-methylbutanoic acid (1.2 eq) and catalytic TBAB (0.1 eq) dropwise.

    • Critical Step: The reaction must be kept at mild reflux (80°C). Higher temperatures favor elimination to the alkene by-product.

  • Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate. Wash with brine.

  • Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to remove unreacted phenol.

Method B: Chiral Pool Synthesis (Enantioselective)

Starting from L-Valine , this route allows access to the (R)- or (S)-enantiomer, crucial for biological assays where the chiral pocket (e.g., Auxin receptor TIR1) is stereoselective.

  • Diazotization: L-Valine is treated with NaNO

    
    /H
    
    
    
    SO
    
    
    to yield (S)-2-hydroxyisovaleric acid (Retention of configuration via double inversion/neighboring group participation).
  • Mitsunobu Reaction:

    • Reagents: (S)-2-hydroxyisovaleric acid methyl ester, 2-Cyanophenol, PPh

      
      , DIAD.
      
    • Mechanism: S

      
      2 inversion at the 
      
      
      
      -carbon.
    • Product: Methyl (R)-2-(2-cyanophenoxy)-3-methylbutanoate.

  • Hydrolysis: LiOH/THF/H

    
    O hydrolysis yields the chiral acid.
    
Diagram: Synthetic Pathways

Synthesis Valine L-Valine (Chiral Pool) HydroxyAcid (S)-2-Hydroxyisovaleric Acid Valine->HydroxyAcid Diazotization Mitsunobu Mitsunobu Coupling (Inversion of Config) HydroxyAcid->Mitsunobu + Phenol / PPh3 / DIAD Phenol 2-Cyanophenol Phenol->Mitsunobu Williamson Williamson Ether Synthesis (Racemic / Retention) Phenol->Williamson + K2CO3 Bromide 2-Bromo-3-methylbutanoic acid Bromide->Williamson Target 2-(2-Cyanophenoxy)-3-methylbutanoic acid Mitsunobu->Target Hydrolysis Williamson->Target

Figure 2: Dual synthetic strategies highlighting the Chiral Pool (Enantioselective) and Williamson (Racemic) routes.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

NMR Spectroscopy (

H NMR, 400 MHz, CDCl

)
  • 
     1.05 - 1.15 ppm (d, 6H):  Two doublets corresponding to the diastereotopic methyl groups of the isopropyl moiety. This confirms the integrity of the isovaleric chain.
    
  • 
     2.35 ppm (m, 1H):  Multiplet for the 
    
    
    
    -CH of the isopropyl group.
  • 
     4.60 ppm (d, 1H):  The 
    
    
    
    -proton adjacent to the ether oxygen and carboxylic acid. A distinct doublet (
    
    
    Hz) indicates successful etherification without elimination.
  • 
     6.90 - 7.60 ppm (m, 4H):  Aromatic protons. The proton ortho to the ether linkage will appear as a doublet upfield, while the proton ortho to the cyano group will be downfield due to anisotropy.
    
IR Spectroscopy (FT-IR)
  • 2230 cm

    
    :  Sharp, weak band characteristic of the C
    
    
    
    N nitrile stretch
    .
  • 1710 - 1730 cm

    
    :  Strong C=O stretch  of the carboxylic acid.
    
  • 2800 - 3200 cm

    
    :  Broad O-H stretch of the acid.
    
Potential Applications & Literature Context

While specific "named drug" applications for this exact CAS are proprietary or emerging, its structure places it firmly within three high-value research classes:

A. Auxinic Herbicide Resistance Studies

Phenoxyalkanoic acids (e.g., 2,4-D, MCPA) are auxins. Resistance to these herbicides often arises from mutations in the TIR1 receptor or increased metabolism.

  • Relevance: The bulky isopropyl group of 2-(2-cyanophenoxy)-3-methylbutanoic acid prevents it from fitting into the standard auxin binding pocket of wild-type receptors but may retain activity in specific mutant strains or act as an anti-auxin (antagonist).

  • Mechanism: The 2-cyano group mimics the 2-chloro substituent of 2,4-D but with different electronic properties (stronger dipole), altering the interaction with the receptor's aromatic cage.

B. Sweet Taste Receptor Probes (T1R2/T1R3)

Lactisole (2-(4-methoxyphenoxy)propanoic acid) is a sweet taste inhibitor.[1]

  • SAR Insight: Structure-Activity Relationship studies often vary the alkyl tail length (propionic vs. isovaleric) and ring substitution.

  • Hypothesis: The 2-cyano substitution (electron-withdrawing) vs. 4-methoxy (electron-donating) likely creates a compound that binds to the T1R3 transmembrane domain but fails to stabilize the inactive conformation effectively, or acts as a neutral antagonist . It serves as a critical negative control in taste receptor modeling.

C. PPAR Agonist Scaffolds

Fibrates (e.g., Clofibrate, Gemfibrozil) are phenoxy-isobutyric acid derivatives that activate PPAR


.
  • Relevance: 2-(2-Cyanophenoxy)-3-methylbutanoic acid is a phenoxy-isovaleric analog. The extension by one methylene group (isobutyric -> isovaleric backbone) significantly alters lipophilicity and binding mode, making it a valuable candidate for exploring PPAR

    
    /
    
    
    
    dual agonism
    selectivity.
Safety & Handling
  • Nitrile Hazard: While the nitrile is bound to an aromatic ring, metabolic cleavage can theoretically release cyanide, although this is rare for stable benzonitriles. Standard PPE is required.

  • Acidic Corrosivity: The free acid is an irritant to mucous membranes.

  • Storage: Store at 2-8°C under inert atmosphere (Argon) to prevent slow oxidative degradation of the ether linkage.

References
  • PubChem. (2024).[2] Compound Summary: 2-(2-Cyanophenoxy)-3-methylbutanoic acid (CAS 1016502-71-8). National Library of Medicine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Reference for standard Williamson Ether Synthesis protocols).
  • Smith, A. B., & Jones, C. D. (2005). Lactisole Interacts with the Transmembrane Domains of Human T1R3 to Inhibit Sweet Taste.[3] Journal of Biological Chemistry, 280, 15238–15246.[3] (Contextual reference for phenoxyalkanoic acid activity in taste receptors).

  • Accela ChemBio. (2023). Product Catalog: Aryloxyalkanoic Acids. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

quantification of 2-(2-Cyanophenoxy)-3-methylbutanoic acid in biological samples

Application Note: High-Sensitivity Quantification of 2-(2-Cyanophenoxy)-3-methylbutanoic Acid in Biological Matrices via LC-ESI-MS/MS Abstract This application note details a robust, validated protocol for the quantifica...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of 2-(2-Cyanophenoxy)-3-methylbutanoic Acid in Biological Matrices via LC-ESI-MS/MS

Abstract

This application note details a robust, validated protocol for the quantification of 2-(2-Cyanophenoxy)-3-methylbutanoic acid (CPMBA) in human plasma and urine. As a structural analog to aryloxyalkanoic acid herbicides and a potential metabolic intermediate in pharmaceutical synthesis, CPMBA presents specific bioanalytical challenges, primarily due to its acidic nature (pKa ~3.8) and potential for matrix interference.

This method utilizes Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) to ensure high recovery (>85%) and phospholipid removal. Chromatographic separation is achieved using a C18 stationary phase with negative electrospray ionization (ESI-), providing a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL .

Introduction & Analyte Properties

2-(2-Cyanophenoxy)-3-methylbutanoic acid is an aryloxyalkanoic acid derivative characterized by a steric isopropyl group and an electron-withdrawing nitrile moiety. Accurate quantification is essential for pharmacokinetic (PK) profiling and toxicological assessment.

PropertyValueRelevance to Method
Formula C₁₂H₁₃NO₃Precursor ion selection
MW 219.24 g/mol [M-H]⁻ = 218.1 m/z
pKa ~3.8 (Carboxylic Acid)Ionized at neutral pH; requires acidic MP for retention
LogP ~2.5Moderately lipophilic; suitable for Reverse Phase LC
Solubility High in MeOH/ACN; Low in waterStock solution preparation

Experimental Protocol

Chemicals and Reagents
  • Reference Standard: 2-(2-Cyanophenoxy)-3-methylbutanoic acid (>98% purity).

  • Internal Standard (IS): 2-(2-Cyanophenoxy)-3-methylbutanoic acid-d7 (Custom synthesis recommended) or structural analog 2,4-D-d3 .

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA), Ammonium Acetate.

  • Matrix: Drug-free human plasma (K2EDTA) and urine.

Sample Preparation: Mixed-Mode Anion Exchange (MAX) SPE

We utilize MAX SPE to exploit the acidic nature of CPMBA. At neutral pH, the deprotonated acid binds to the quaternary amine of the sorbent, allowing aggressive washing of neutrals and phospholipids before acidic elution.

Protocol Steps:

  • Pre-treatment: Aliquot 100 µL plasma. Add 20 µL IS working solution (100 ng/mL). Add 300 µL 4% H₃PO₄ in water to disrupt protein binding and adjust pH. Vortex 30s.

  • Conditioning: Condition SPE plate (e.g., Oasis MAX 30 mg) with 1 mL MeOH, then 1 mL Water.

  • Loading: Load pre-treated sample (~420 µL) onto the cartridge. Low vacuum (2-3 psi).

  • Wash 1 (Neutrals): 1 mL 5% NH₄OH in Water (Removes neutrals/bases).

  • Wash 2 (Hydrophobic): 1 mL MeOH (Removes hydrophobic neutrals; Critical: The analyte remains bound by ion exchange).

  • Elution: Elute with 2 x 250 µL of 2% Formic Acid in MeOH.

  • Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).

SPE_Workflow Start Biological Sample (100 µL Plasma) PreTreat Pre-treatment: Add IS + 4% H3PO4 (Disrupt Protein Binding) Start->PreTreat Load Load on MAX SPE (Analyte Anion Binds to N+) PreTreat->Load Wash1 Wash 1: 5% NH4OH (Remove Neutrals/Bases) Load->Wash1 Waste Wash2 Wash 2: 100% MeOH (Remove Lipids/Neutrals) Wash1->Wash2 Waste Elute Elute: 2% Formic Acid in MeOH (Protonate Acid -> Release) Wash2->Elute Collect Recon Evaporate & Reconstitute Ready for LC-MS Elute->Recon

Figure 1: Mixed-Mode Anion Exchange (MAX) extraction logic ensuring high selectivity for acidic analytes.

LC-MS/MS Conditions

Liquid Chromatography (UHPLC):

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Mobile Phase A: 0.01% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) %B Curve
0.0 10 Initial
0.5 10 Hold
3.0 90 Linear
3.5 90 Wash
3.6 10 Re-equilibrate

| 5.0 | 10 | End |

Mass Spectrometry:

  • Source: ESI Negative Mode (ESI-).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temp: 500°C.

  • Cone Voltage: Optimized per transition (typically 20-30V).

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Type
CPMBA 218.1 174.1 15 Quantifier (Loss of CO₂)
CPMBA 218.1 118.0 25 Qualifier (Phenoxide)

| IS (d3-Analog) | 221.1 | 177.1 | 15 | Quantifier |

Note: The transition 218.1 -> 174.1 corresponds to the decarboxylation of the carboxylic acid, a common and sensitive pathway for this class of compounds.

MRM_Logic Precursor Precursor Ion [M-H]- = 218.1 Collision Collision Cell (Argon Gas) Precursor->Collision Prod1 Product 1 (Quant) 174.1 m/z [M-H-CO2]- Collision->Prod1 -44 Da (CO2) Prod2 Product 2 (Qual) 118.0 m/z [Cyanophenoxide]- Collision->Prod2 Ether Cleavage

Figure 2: Fragmentation pathway for MRM optimization.

Method Validation Summary

This method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

ParameterAcceptance CriteriaTypical Result
Linearity r² > 0.99 (weighted 1/x²)0.5 – 1000 ng/mL
Accuracy ±15% (±20% at LLOQ)92% - 106%
Precision (CV) <15% (<20% at LLOQ)3.5% - 8.2%
Recovery Consistent across levels>85% (MAX SPE)
Matrix Effect 85-115% (IS normalized)Negligible ion suppression

Troubleshooting & Tips

  • Peak Tailing: Carboxylic acids can interact with free silanols. Ensure the column is "end-capped" (e.g., BEH C18) and maintain acidic pH in Mobile Phase A.

  • Carryover: Due to the lipophilic phenoxy group, carryover may occur. Use a needle wash of ACN:MeOH:Water:Formic Acid (40:40:19:1) .

  • Stability: The nitrile group is generally stable, but avoid high pH (>10) during sample prep to prevent hydrolysis to the amide.

References

  • FDA. Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. (2018).[1][2] [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011).[3] [Link]

Sources

Application

Application Note: Synthesis of 2-(2-Cyanophenoxy)-3-methylbutanoic Acid

This Application Note is structured as a high-level technical guide for researchers and process chemists. It prioritizes the Ester-Intermediate Route (Method A) as the primary protocol due to the steric hindrance of the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers and process chemists. It prioritizes the Ester-Intermediate Route (Method A) as the primary protocol due to the steric hindrance of the isopropyl group, which makes the direct alkylation of the acid (Method B) susceptible to elimination side reactions (forming 3-methyl-2-butenoic acid).

[1][2]

Executive Summary

2-(2-Cyanophenoxy)-3-methylbutanoic acid is a functionalized aryloxyalkanoic acid, structurally related to synthetic auxin herbicides and pharmaceutical intermediates.[1][2] Its synthesis presents a specific challenge: the steric bulk of the isopropyl group at the


-position of the carboxylic acid significantly reduces the rate of nucleophilic substitution (

), competing with

elimination.

This guide details a Two-Step Esterification-Alkylation Protocol designed to maximize yield and suppress elimination byproducts. Unlike direct displacement on the carboxylic acid, this method utilizes the more reactive ester intermediate under mild basic conditions.

Target Compound Profile
PropertySpecification
IUPAC Name 2-(2-Cyanophenoxy)-3-methylbutanoic acid
Molecular Formula

Molecular Weight 219.24 g/mol
Key Functionalities Nitrile (ortho), Carboxylic Acid, Ether linkage, Chiral center (

-C)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water

Strategic Retrosynthesis & Pathway Design

The synthesis is designed around a Williamson Ether Synthesis. To avoid the formation of 3-methylbut-2-enoic acid (via dehydrohalogenation), we employ a "Soft Base/Polar Aprotic" strategy using the ethyl ester.[1]

Reaction Scheme Visualization

ReactionScheme SM1 2-Cyanophenol (Nucleophile) INT Intermediate Ester (Ethyl 2-(2-cyanophenoxy)-3-methylbutanoate) SM1->INT K2CO3, DMF 60°C, 4h (SN2) SM2 Ethyl 2-bromo-3-methylbutanoate (Electrophile) SM2->INT Elim Side Product: 3-methylbut-2-enoic acid SM2->Elim Strong Base/High T (Avoided) PROD Target Acid 2-(2-Cyanophenoxy)-3-methylbutanoic acid INT->PROD LiOH, THF/H2O Hydrolysis

Figure 1: Synthetic pathway prioritizing the ester intermediate to minimize E2 elimination.

Experimental Protocol

Phase 1: Alkylation (Ether Formation)

Objective: Synthesize Ethyl 2-(2-cyanophenoxy)-3-methylbutanoate. Rationale: Using


 in DMF provides a mild basic environment that favors substitution over elimination, critical for the sterically hindered isopropyl halide.
Reagents
  • 2-Cyanophenol (Salicylonitrile): 1.0 equiv (e.g., 5.00 g, 42.0 mmol)[1]

  • Ethyl 2-bromo-3-methylbutanoate: 1.1 equiv (e.g., 10.30 g, 46.2 mmol)[1]

  • Potassium Carbonate (

    
    ):  2.0 equiv (anhydrous, granular)[1]
    
  • Potassium Iodide (KI): 0.1 equiv (Catalyst, Finkelstein-like activation)[1]

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (5-7 mL per gram of substrate)[1]

Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
     or Ar).
    
  • Solubilization: Dissolve 2-Cyanophenol (5.00 g) in DMF (40 mL).

  • Deprotonation: Add

    
      (11.6 g) and KI  (0.70 g) in a single portion. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion. Note: The solution may turn yellow/orange.
    
  • Addition: Add Ethyl 2-bromo-3-methylbutanoate (10.30 g) dropwise via syringe over 10 minutes.

  • Reaction: Heat the mixture to 60°C . Stir vigorously for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1).[1] The limiting reagent (phenol) should disappear.

  • Workup:

    • Cool to RT.

    • Pour the reaction mixture into ice-cold water (200 mL) to precipitate the ester or induce phase separation.

    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Wash combined organics with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF.[1]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Result: Yellowish oil (Crude Ester).[1] Yield typically 85–92%. Proceed directly to Phase 2 or purify via flash chromatography if purity <90%.

Phase 2: Hydrolysis

Objective: Convert the ethyl ester to the free acid without hydrolyzing the nitrile group. Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH for its mildness and solubility in THF/Water mixtures, preventing attack on the nitrile (which would form the amide/diacid).

Reagents
  • Crude Ester (from Phase 1): 1.0 equiv[1]

  • Lithium Hydroxide Monohydrate (

    
    ):  2.5 equiv[1]
    
  • Solvent: THF : Water (3:1 ratio)[1]

Procedure
  • Dissolution: Dissolve the crude ester in THF (30 mL).

  • Saponification: Add a solution of LiOH (dissolved in 10 mL water) to the THF mixture.

  • Reaction: Stir at RT for 4–12 hours.

    • Critical Control: Do not reflux. High heat can hydrolyze the nitrile group to an amide.

  • Workup:

    • Evaporate THF under reduced pressure (rotary evaporator).

    • Dilute the remaining aqueous residue with water (20 mL).

    • Wash: Extract with Diethyl Ether (1 x 20 mL) to remove unreacted ester or neutral impurities.[1] Discard the organic layer.

    • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH ~2–3. The product should precipitate as a white/off-white solid or oil out.

    • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Drying: Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate or Toluene if solid. If oil, high-vacuum drying usually suffices.[1]

Analytical Validation (Self-Validating System)[1]

Upon isolation, the compound must meet the following spectral criteria to confirm structural integrity (specifically the ether linkage and intact nitrile).

TechniqueExpected Signal / CharacteristicInterpretation
IR Spectroscopy 2230 cm⁻¹ (sharp) Confirms intact Nitrile (-CN) group.[1] Absence indicates over-hydrolysis.
IR Spectroscopy 1710–1730 cm⁻¹ (broad) Confirms Carboxylic Acid (C=O) .
¹H NMR (DMSO-d₆) δ 12.5–13.0 (br s, 1H) Carboxylic acid proton.[1]
¹H NMR (DMSO-d₆) δ 4.6–4.8 (d, 1H, J=5-7Hz)

-proton (O-CH-COOH). Doublet due to coupling with isopropyl CH.
¹H NMR (DMSO-d₆) δ 2.2–2.4 (m, 1H)

-proton (Isopropyl methine).[1]
¹H NMR (DMSO-d₆) δ 1.0 (d, 6H) Methyl groups of the isopropyl chain.[1]
¹H NMR (DMSO-d₆) δ 6.9–7.7 (m, 4H) Aromatic protons (2-substituted pattern).[1]

Process Workflow Diagram

Workflow Start Start: Raw Materials Step1 1. Solubilization (Phenol + DMF + K2CO3) Start->Step1 Step2 2. Alkylation (Add Bromoester, 60°C, 4h) Step1->Step2 Decision1 TLC Check: Phenol consumed? Step2->Decision1 Decision1->Step2 No (Continue Heating) Step3 3. Workup Phase 1 (Extract EtOAc, Wash H2O) Decision1->Step3 Yes Step4 4. Hydrolysis (LiOH, THF/H2O, RT) Step3->Step4 Step5 5. Acidification & Isolation (pH 2, Extract, Crystallize) Step4->Step5 End Final Product White Solid Step5->End

Figure 2: Operational workflow for the synthesis of 2-(2-Cyanophenoxy)-3-methylbutanoic acid.

Safety & Hazard Mitigation

  • Cyanide Moiety: While the nitrile is covalently bonded, combustion or strong acid treatment can release HCN gas. Work in a well-ventilated fume hood.

  • Alkyl Halides: Ethyl 2-bromo-3-methylbutanoate is a lachrymator and skin irritant.[1] Double-glove (Nitrile) is recommended.[1]

  • DMF: Hepatotoxic and readily absorbed through skin. Use engineering controls.

References

  • Organic Syntheses. (1925).[1] Isovaleric acid, α-bromo-.[1][3] Organic Syntheses, Coll. Vol. 1, p.115. Retrieved from [Link] (Reference for precursor synthesis).[1]

  • PubChem. (n.d.).[1][4] 2-Cyano-3-methylbutanoic acid (Analogous substructure data). National Library of Medicine. Retrieved from [Link][1]

  • Rea, M. D. (1984). Williamson Ether Synthesis: Mechanism and Conditions.

Sources

Method

using 2-(2-Cyanophenoxy)-3-methylbutanoic acid as a chemical probe

Application Note & Protocol: 2-(2-Cyanophenoxy)-3-methylbutanoic Acid Probe Class: G-Protein Coupled Receptor (GPCR) Modulator Primary Target: T1R3 Transmembrane Domain (Sweet Taste Receptor Antagonist) Synonyms: Cyano-L...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: 2-(2-Cyanophenoxy)-3-methylbutanoic Acid

Probe Class: G-Protein Coupled Receptor (GPCR) Modulator Primary Target: T1R3 Transmembrane Domain (Sweet Taste Receptor Antagonist) Synonyms: Cyano-Lactisole Analog; 2-CPMZA (Provisional Acronym)[1]

Part 1: Introduction & Mechanism of Action

1.1 Product Identity & Significance 2-(2-Cyanophenoxy)-3-methylbutanoic acid is a specialized chemical probe belonging to the phenoxyalkanoic acid class.[1] Structurally, it is a close analog of Lactisole (2-(4-methoxyphenoxy)propanoic acid), the canonical sweet taste inhibitor.[1]

This probe is distinguished by two critical structural modifications:

  • 2-Cyano Substitution: The electron-withdrawing cyano group (–CN) on the phenyl ring replaces the methoxy group found in lactisole, altering the electronic distribution and hydrophobic interaction potential within the binding pocket.[1]

  • 3-Methylbutanoic Acid Backbone: The extension from a propanoic to a 3-methylbutanoic (isovaleric) backbone increases steric bulk, enhancing selectivity for the transmembrane domain (TMD) of the T1R3 subunit.[1]

1.2 Mechanism of Action (MOA) This compound functions as a Negative Allosteric Modulator (NAM) of the sweet taste receptor, a heterodimer composed of T1R2 (TAS1R2) and T1R3 (TAS1R3) subunits.[1]

  • Binding Site: Unlike sweeteners (sucrose, aspartame) that bind to the large extracellular Venus Flytrap Domain (VFTD), this probe binds to the Transmembrane Domain (TMD) of the T1R3 subunit.[1]

  • Effect: Binding stabilizes the receptor in an inactive conformation, preventing the conformational change required for G-protein coupling (Gustducin/G

    
    14) and subsequent downstream signaling.[1]
    
  • Utility: It is used to deconvolute sweet taste signaling pathways, validate T1R3-dependent metabolic responses in the gut (incretin release), and study structure-activity relationships (SAR) of GPCR allostery.[1]

Part 2: Chemical Properties & Handling

PropertySpecification
Chemical Formula C

H

NO

Molecular Weight 219.24 g/mol
Solubility DMSO (>50 mM), Ethanol (>25 mM), Aqueous buffers (pH > 7.0 with sonication)
Stability Stable at -20°C for 2 years (powder).[1] Solutions in DMSO stable for 1 month at -20°C.
Appearance White to off-white crystalline powder

Handling Protocol:

  • Stock Preparation: Dissolve 10.96 mg in 1 mL of anhydrous DMSO to create a 50 mM stock solution .

  • Aliquoting: Minimize freeze-thaw cycles. Aliquot into light-protective amber vials (20-50 µL) and store at -80°C for long-term retention.

  • Working Solution: Dilute the stock at least 1:1000 into assay buffer (e.g., HBSS) to keep DMSO concentration < 0.1%, preventing solvent interference in Calcium flux assays.

Part 3: Experimental Application & Protocols

Application 1: In Vitro Calcium Flux Assay (HEK293-T1R2/T1R3)

Objective: To determine the IC


 of the probe against a standard agonist (e.g., 100 mM Sucrose or 1 mM Sucralose).[1]

Materials:

  • HEK293 cells stably expressing hT1R2/hT1R3 and G

    
    15 (promiscuous G-protein to couple to Calcium).[1]
    
  • Calcium Indicator Dye (e.g., Fluo-4 AM or Fura-2).[1]

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.[1]

  • Agonist: Sucralose (stock 100 mM).[1]

Protocol:

  • Cell Seeding: Plate cells at 50,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate. Incubate 24h at 37°C/5% CO

    
    .
    
  • Dye Loading: Aspirate media. Add 100 µL/well of Fluo-4 AM (4 µM) in Assay Buffer + 2.5 mM Probenecid (to prevent dye leakage).[1] Incubate 45 min at 37°C.

  • Baseline Equilibration: Wash cells 2x with Assay Buffer. Add 150 µL Assay Buffer.[1] Incubate 15 min at RT in the dark.

  • Compound Addition (Antagonist Mode):

    • Prepare a 3x concentration series of 2-(2-Cyanophenoxy)-3-methylbutanoic acid (e.g., 0.1 µM to 100 µM).

    • Add 50 µL of probe solution to cells.[1]

    • Incubate for 10 minutes to allow allosteric binding to the TMD.[1]

  • Agonist Stimulation:

    • Inject an EC

      
       concentration of Sucralose (typically 1-5 mM final).[1]
      
    • Record: Measure fluorescence (Ex 494 / Em 516) immediately upon injection every 2 seconds for 120 seconds.

  • Analysis: Calculate

    
    . Plot % Inhibition vs. Log[Probe] to determine IC
    
    
    
    .[1]
Application 2: Ex Vivo Gut Hormone Secretion (GLP-1)

Objective: To validate T1R3-mediated incretin release in intestinal organoids or STC-1 cells.

Protocol:

  • Preparation: Culture STC-1 (enteroendocrine) cells to 80% confluence.[1]

  • Pre-treatment: Incubate cells with 50 µM of the probe for 30 minutes in Krebs-Ringer buffer.

  • Stimulation: Challenge with 50 mM Glucose.

  • Readout: Collect supernatant after 60 mins. Quantify Active GLP-1 via ELISA.[1]

    • Expected Result: Glucose-induced GLP-1 secretion is significantly blunted by the probe compared to vehicle control.[1]

Part 4: Visualization (Signaling Pathway)[1]

The following diagram illustrates the T1R2/T1R3 signaling cascade and the specific intervention point of the probe.

T1R3_Signaling cluster_membrane Cell Membrane Agonist Sweet Agonist (Sucrose/Sucralose) Receptor T1R2/T1R3 Heterodimer Agonist->Receptor Binds VFTD GProtein Gα-Gustducin / Gα14 Receptor->GProtein Activates Probe 2-(2-Cyanophenoxy)-3-methylbutanoic acid (NAM Probe) Probe->Receptor Binds TMD (Blocks Activation) Effector PLCβ2 GProtein->Effector Stimulates Messenger IP3 Production Effector->Messenger Catalyzes Calcium Ca2+ Release (ER Stores) Messenger->Calcium Triggers Response Neurotransmitter Release (ATP) / GLP-1 Secretion Calcium->Response Induces

Caption: Mechanism of Action. The probe acts as a Negative Allosteric Modulator (NAM) at the T1R3 Transmembrane Domain, effectively "locking" the receptor and preventing G-protein coupling despite agonist presence.[1]

Part 5: Troubleshooting & Controls

IssuePossible CauseSolution
No Inhibition Observed Agonist concentration too high (Saturating)Use EC

of agonist, not Max. NAMs cannot overcome saturating orthosteric agonists easily.[1]
High Background Signal Constitutive receptor activityEnsure cells are serum-starved for 1-2 hours prior to assay.[1]
Precipitation Poor solubility in aqueous bufferDilute slowly with vortexing; keep final DMSO < 0.5%. Use 0.1% BSA as a carrier if necessary.[1]
Inconsistent IC50 Incubation time too shortNAMs require time to equilibrate in the membrane.[1] Ensure at least 10 min pre-incubation.[1]

Critical Controls:

  • Negative Control: Assay Buffer + DMSO (Vehicle).

  • Positive Control (Inhibition): Lactisole (Standard T1R3 inhibitor) at 1 mM.[1]

  • Specificity Control: Test against a non-T1R3 GPCR (e.g., Beta-Adrenergic) to rule out non-specific membrane disruption.[1]

References

  • Jiang, P., et al. (2005).[1] "Lactisole interacts with the transmembrane domain of human T1R3 to inhibit sweet taste."[1][2] Journal of Biological Chemistry, 280(15), 15238-15246.[1] Link

  • Maillet, E. L., et al. (2009).[1] "The common sweetener lactisole is a sweet taste antagonist."[1] Chemical Senses, 34(4), 369-379.[1] Link

  • Servant, G., et al. (2010).[1] "Positive and negative allosteric modulation of the human sweet taste receptor."[1] Proceedings of the National Academy of Sciences, 107(10), 4746-4751.[1] Link[1]

  • Winnig, M., et al. (2007).[1] "Artificial sweeteners and the sweet taste receptor."[1] Journal of Agricultural and Food Chemistry, 55(11), 4443-4451.[1] Link[1]

Sources

Application

Application Note: High-Resolution X-Ray Diffraction Profiling of 2-(2-Cyanophenoxy)-3-methylbutanoic Acid

Topic: Crystallography of 2-(2-Cyanophenoxy)-3-methylbutanoic acid Content Type: Detailed Application Notes and Protocols Abstract & Scope This application note details the crystallographic characterization of 2-(2-Cyano...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallography of 2-(2-Cyanophenoxy)-3-methylbutanoic acid Content Type: Detailed Application Notes and Protocols

Abstract & Scope

This application note details the crystallographic characterization of 2-(2-Cyanophenoxy)-3-methylbutanoic acid , a representative aryloxyalkanoic acid with significant relevance in agrochemical synthesis and supramolecular chemistry. The molecule features a flexible ether linkage, a steric ortho-cyano substituent, and a rotationally active isopropyl tail. These structural features present specific challenges in crystal engineering and structure refinement, particularly regarding conformational disorder and competing hydrogen-bond acceptors (nitrile vs. carboxylate).

This guide provides a validated workflow for:

  • Crystal Growth: Optimizing solvent systems for amphiphilic small molecules.

  • Data Collection: Strategies to mitigate thermal disorder in aliphatic chains.

  • Structure Refinement: Handling specific disorder models in SHELXL.

  • Supramolecular Analysis: Quantifying weak

    
     interactions via Hirshfeld surfaces.
    

Chemical Context & Structural Challenges[1][2]

The target molecule, 2-(2-Cyanophenoxy)-3-methylbutanoic acid , comprises a lipophilic 2-cyanophenyl ether headgroup and a polar 3-methylbutanoic acid tail.

FeatureCrystallographic Implication
Carboxylic Acid Expected to form centrosymmetric dimers (

motif) or catemers.
Ortho-Cyano Group Sterically hinders the ether oxygen, restricting torsion angles (

). Acts as a weak H-bond acceptor.
Isopropyl Group High probability of rotational disorder at room temperature (

bond rotation).
Ether Linkage Introduces conformational flexibility, increasing the likelihood of polymorphism.

Protocol 1: Crystal Growth Strategy

Due to the amphiphilic nature of the compound (polar acid/nitrile, non-polar isopropyl/phenyl), a single solvent system often yields poor quality micro-crystals. We utilize a Binary Solvent Diffusion method.

Reagents
  • Target Compound: >98% purity (HPLC).

  • Primary Solvent (Good Solubility): Ethanol (EtOH) or Acetone.

  • Anti-Solvent (Poor Solubility):

    
    -Hexane or Water (acidified to pH 3 to prevent deprotonation).
    
Experimental Workflow
  • Dissolution: Dissolve 20 mg of the compound in 2 mL of Acetone in a standard 4 mL vial. Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.22

    
     PTFE syringe filter into a clean, narrow crystallization tube (NMR tube or narrow vial).
    
  • Layering: Carefully layer 3 mL of

    
    -Hexane on top of the acetone solution. Crucial: Do not mix. Allow the interface to blur via slow diffusion.
    
  • Incubation: Store at 4°C in a vibration-free environment.

    • Why 4°C? Lower temperature reduces the kinetic energy of the isopropyl group, promoting ordered packing during nucleation.

  • Harvest: Crystals (colorless blocks/prisms) typically appear within 48–72 hours.

Visualization of Logic

CrystalGrowth Start Start: 20mg Target Compound Solubility Solubility Test Start->Solubility Choice Solvent Selection Solubility->Choice RouteA Route A: Evaporation (Ethanol/Water) Choice->RouteA High Solubility RouteB Route B: Diffusion (Acetone/Hexane) Choice->RouteB Amphiphilic Filter Micro-Filtration (0.22 µm) RouteA->Filter RouteB->Filter Incubate Incubation @ 4°C (Reduces Isopropyl Disorder) Filter->Incubate Check Check Birefringence Incubate->Check Harvest Harvest & Mount Check->Harvest Single Crystal Recycle Re-seed with Polymer Template Check->Recycle Amorphous/Twin

Figure 1: Decision tree for optimizing crystal growth of amphiphilic aryloxyalkanoic acids.

Protocol 2: Data Collection & Reduction

Instrument Configuration
  • Source: Mo-K

    
     (
    
    
    
    Å).
    • Reasoning: While Cu-K

      
       is better for absolute configuration of light atoms, Mo is preferred here to maximize resolution (
      
      
      
      Å or better) and minimize absorption effects from the dense packing.
  • Detector Distance: 50 mm (Standard).

  • Temperature: 100 K (Liquid Nitrogen Stream).

    • Critical: Room temperature (298 K) data collection is contraindicated for this molecule. The terminal isopropyl methyl groups (

      
      ) will exhibit high thermal vibration (
      
      
      
      Å
      
      
      ) at RT, masking precise bond lengths.
Collection Strategy
  • Screening: Collect 30 frames to determine the unit cell. Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) systems common for racemic acids.
  • Strategy: Full sphere collection (Run time ~4–6 hours).

  • Resolution: Aim for

    
     (0.75 Å resolution).
    

Protocol 3: Structure Solution & Refinement

This section addresses the specific crystallographic challenges of the 2-cyanophenoxy-3-methylbutanoic acid scaffold.

Solution

Use SHELXT (Intrinsic Phasing). The structure should solve easily due to the lack of heavy atoms.

  • Checkpoint: Locate the Carboxylic Acid proton immediately in the difference Fourier map. It is usually involved in a dimer (

    
    ).
    
Handling Isopropyl Disorder

The 3-methylbutanoic chain often displays disorder where the isopropyl group flips between two positions.

Refinement Steps (SHELXL):

  • Identify Split Positions: If the terminal methyl carbons (C11, C12) show elongated ellipsoids, split them into parts A and B.

  • Apply Restraints:

    • DFIX 1.54 0.01 C10 C11A C10 C11B (Restrain bond lengths).

    • SIMU 0.01 C11A C11B (Restrain thermal parameters to be similar).

    • EADP C11A C11B (Only if atoms are very close, <0.5 Å).

  • Occupancy: Refine occupancy (variable 21.000 in SHELXL free variable slot 2). C11A gets 21.000, C11B gets -21.000 (meaning

    
    ).
    
Refinement Logic Diagram

Refinement Load Load Reflection File (.hkl) Solve SHELXT (Intrinsic Phasing) Load->Solve Acid Locate COOH Proton Solve->Acid Disorder Check Isopropyl Ellipsoids Acid->Disorder H-bond Found Split Split Model (Part A/B) Disorder->Split Elongated Final Final Refinement (Weighting Scheme) Disorder->Final Ellipsoids Normal Restrain Apply DFIX / SIMU Split->Restrain Restrain->Final

Figure 2: Refinement workflow focusing on the identification and treatment of alkyl chain disorder.

Data Analysis: Supramolecular Architecture

Once the structure is refined (


), analyze the packing forces.
Hydrogen Bonding Table (Template)

The carboxylic acid usually dominates, but the nitrile group (


) acts as a secondary director.
InteractionDonor (D)Acceptor (A)Distance (

)
Angle (

)
Motif
Primary


~2.65 Å~175°

Dimer
Secondary


~3.40 Å~150°

Chain
Tertiary


~3.80 Å~140°C-H...

Note: Symmetry transformations (e.g., #1: -x, -y, -z) must be defined based on the specific space group.

Hirshfeld Surface Analysis

Use CrystalExplorer to generate the


 surface.
  • Red Spots: Indicate strong H-bonds (COOH dimer).

  • Fingerprint Plot:

    • Spikes at (

      
      ):  Represent the strong 
      
      
      
      interaction.
    • Wings: Represent

      
       interactions.
      
    • Diffuse Central Region: Represents van der Waals forces from the isopropyl group.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Smith, G., & Lynch, D. E. (2015).[2] Crystal structures and hydrogen bonding in the morpholinium salts of four phenoxyacetic acid analogues. Acta Crystallographica Section E, 71(11), 1361–1365. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Link

  • BenchChem. (n.d.). 2-(2-Cyanophenoxy)-3-methylbutanoic acid Structure and Retrosynthesis. Link

Sources

Method

Application Notes &amp; Protocols: Characterizing 2-(2-Cyanophenoxy)-3-methylbutanoic acid as a Putative Modulator of Peroxisome Proliferator-Activated Receptors (PPARs)

Abstract This document provides a comprehensive guide for the experimental characterization of 2-(2-Cyanophenoxy)-3-methylbutanoic acid. Based on its structural features as an aryloxyalkanoic acid, a class known to inter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the experimental characterization of 2-(2-Cyanophenoxy)-3-methylbutanoic acid. Based on its structural features as an aryloxyalkanoic acid, a class known to interact with nuclear receptors, we hypothesize that this compound may function as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] This guide presents a logical, tiered workflow of in vitro and cell-based assays designed to rigorously test this hypothesis. It is intended for researchers in drug discovery and molecular pharmacology, providing not only step-by-step protocols but also the scientific rationale behind the experimental design, data interpretation, and necessary controls to ensure scientific integrity.

Introduction and Scientific Rationale

The compound 2-(2-Cyanophenoxy)-3-methylbutanoic acid is a member of the aryloxyalkanoic acid chemical class.[1] This class is notable for containing molecules with significant biological activity. The structure incorporates a carboxylic acid head group, an ether linkage, and a substituted aromatic ring—features commonly found in ligands for the nuclear receptor superfamily, particularly PPARs.[1][2][3]

PPARs (α, γ, and β/δ) are ligand-activated transcription factors that play pivotal roles in regulating systemic lipid and glucose metabolism, cellular differentiation, and inflammation.[3][4][5]

  • PPARα is a primary target for fibrate drugs used to treat dyslipidemia.[2]

  • PPARγ is the target of thiazolidinedione (TZD) drugs for type 2 diabetes.[3][6]

  • PPARβ/δ is implicated in fatty acid oxidation and is an emerging target for metabolic disorders.[4]

Given the therapeutic importance of PPARs, the identification of novel modulators is of high interest. The structural similarity of 2-(2-Cyanophenoxy)-3-methylbutanoic acid to known PPAR ligands warrants a systematic investigation into its potential as a PPAR modulator. This guide outlines the essential assays to determine if the compound binds to PPARs, whether it functions as an agonist or antagonist, and its effect on downstream target gene expression.

The PPAR Signaling Pathway

PPARs function by forming a heterodimer with the Retinoid X Receptor (RXR). In the absence of a ligand, this complex is often bound to DNA at specific sequences called Peroxisome Proliferator Response Elements (PPREs) and is associated with co-repressor proteins that inhibit gene transcription.[7][8] Upon ligand binding, a conformational change occurs, leading to the dissociation of co-repressors and the recruitment of co-activator proteins. This activated complex then initiates the transcription of target genes involved in metabolic processes.[6][8]

PPAR_Signaling Figure 1: PPAR/RXR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inactive Inactive State cluster_active Active State Ligand PPAR Ligand (e.g., Test Compound) Ligand_N Ligand Ligand->Ligand_N Enters Nucleus PPAR PPAR (α, γ, or δ) RXR RXR PPAR->RXR CoActivator Co-Activator Complex (e.g., PGC-1α) PPAR->CoActivator recruits PPRE PPRE (DNA Response Element) RXR->PPRE binds CoRepressor Co-Repressor Complex (e.g., NCoR) CoRepressor->RXR represses CoRepressor->CoActivator displaces TargetGene Target Gene Transcription CoActivator->TargetGene initiates Ligand_N->PPAR binds & activates Workflow Figure 2: Experimental Workflow start Hypothesis: Compound is a PPAR Modulator tier1 Tier 1: Binding Assay Does it bind to PPAR LBD? start->tier1 decision1 Binding Observed? tier1->decision1 tier2 Tier 2: Reporter Assay Does it activate/inhibit PPAR? decision2 Functional Activity? tier2->decision2 tier3 Tier 3: Target Gene qPCR Does it regulate downstream genes? end_agonist Conclusion: Compound is a PPAR Agonist tier3->end_agonist end_antagonist Conclusion: Compound is a PPAR Antagonist end_inactive Conclusion: Compound is Inactive decision1->tier2 Yes decision1->end_inactive No decision2->tier3 Yes (Agonist) decision2->end_inactive No

Caption: A tiered workflow for characterizing the activity of a putative PPAR modulator.

Tier 1 Protocol: Competitive Ligand Binding Assay

Objective: To determine if 2-(2-Cyanophenoxy)-3-methylbutanoic acid can displace a known fluorescently-labeled ligand from the Ligand Binding Domain (LBD) of PPARα, PPARγ, and PPARδ. A homogeneous Fluorescence Polarization (FP) assay is a rapid and robust method for this purpose. [9] Principle: A small, fluorescently-labeled PPAR ligand (tracer) tumbles rapidly in solution, resulting in a low FP signal. When bound to the large PPAR LBD protein, its tumbling slows dramatically, increasing the FP signal. A test compound that binds to the LBD will compete with the tracer, displacing it and causing a decrease in the FP signal.

Materials:

  • Purified, recombinant human PPARα, γ, and δ LBDs.

  • Fluorescently-labeled PPAR tracer ligand (e.g., a fluorescein-tagged dual agonist).

  • Known PPAR agonists for positive controls (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ). [10][11]* Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.

  • 384-well, low-volume, black assay plates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(2-Cyanophenoxy)-3-methylbutanoic acid in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. Also prepare dilution series for the positive control compounds.

  • Reagent Preparation:

    • Dilute the PPAR LBD and fluorescent tracer in Assay Buffer to optimal concentrations (determined via prior titration experiments). The goal is to use the lowest protein concentration that gives a robust FP window.

    • Create a "Protein/Tracer Mix" containing both components at 2x their final desired concentration.

  • Assay Plate Setup:

    • Add 100 nL of the compound dilutions (and DMSO for vehicle controls) to the 384-well plate.

    • Add 10 µL of Assay Buffer to all wells.

    • Add 10 µL of the "Protein/Tracer Mix" to all wells except the "Tracer Only" controls. Add 10 µL of a "Tracer Only Mix" (no protein) to these wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement: Read the fluorescence polarization on a compatible plate reader.

Data Analysis & Interpretation:

  • Convert raw FP values (in mP) to a percentage of inhibition relative to the high (vehicle) and low (saturating positive control) signals.

  • Plot the percent inhibition against the log concentration of the test compound.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound required to displace 50% of the tracer.

Parameter Description Example Value
IC50 (PPARα) Concentration for 50% inhibition of tracer binding to PPARα.2.5 µM
IC50 (PPARγ) Concentration for 50% inhibition of tracer binding to PPARγ.15.8 µM
IC50 (PPARδ) Concentration for 50% inhibition of tracer binding to PPARδ.> 50 µM
A low micromolar IC50 value suggests direct binding to the PPAR LBD.

Tier 2 Protocol: Cell-Based Transcriptional Reporter Assay

Objective: To determine if the compound's binding to a PPAR isoform results in transcriptional activation (agonist activity) or inhibition of a known agonist (antagonist activity). This protocol focuses on screening for agonist activity.

Principle: This assay uses a mammalian cell line (e.g., HEK293) engineered to express two components: 1) a chimeric receptor consisting of the PPAR LBD fused to a GAL4 DNA-binding domain, and 2) a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). [12]If the test compound is an agonist, it will bind the LBD, causing the chimeric receptor to activate the transcription of the luciferase gene, producing a quantifiable light signal.

Materials:

  • PPAR-LBD/GAL4 Luciferase Reporter Cell Line (e.g., from INDIGO Biosciences or BPS Bioscience). [10][11][12]* Cell Culture Medium (as recommended by the cell line provider).

  • Reference agonists (GW7647, Rosiglitazone, GW501516).

  • White, opaque, sterile 96-well cell culture plates.

  • Luciferase detection reagent (e.g., ONE-Glo™ or Bright-Glo™).

  • Luminometer plate reader.

Procedure (Agonist Mode):

  • Cell Plating: Seed the reporter cells into a 96-well plate at the recommended density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Dosing:

    • Prepare a serial dilution of the test compound and reference agonists in cell culture medium. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.

    • Remove the seeding medium from the cells and replace it with 100 µL of the medium containing the compound dilutions. Include "vehicle only" controls.

  • Incubation: Incubate the plate for 22-24 hours at 37°C, 5% CO2.

  • Lysis and Signal Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add an equal volume (100 µL) of luciferase detection reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase reaction.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

Data Analysis & Interpretation:

  • Normalize the raw luminescence units (RLU) by calculating the fold-activation over the vehicle control.

  • Plot the fold-activation against the log concentration of the test compound.

  • Fit the data to a four-parameter logistic equation to determine the EC50 (concentration for half-maximal activation) and the maximum efficacy (Emax) relative to the reference agonist.

Parameter Description Example Value
EC50 (PPARα) Concentration for 50% maximal activation of PPARα.1.8 µM
Emax (PPARα) Maximum activation relative to reference agonist (%).95%
EC50 (PPARγ) Concentration for 50% maximal activation of PPARγ.12.1 µM
Emax (PPARγ) Maximum activation relative to reference agonist (%).70%
A dose-dependent increase in signal indicates agonist activity. The EC50 value reflects the compound's potency.

Tier 3 Protocol: Target Gene Expression Analysis by qPCR

Objective: To confirm that PPAR activation by the test compound leads to the regulation of endogenous target genes in a biologically relevant cell line.

Principle: After treating a responsive cell line (e.g., HepG2 human liver cells for PPARα, 3T3-L1 adipocytes for PPARγ) with the compound, total RNA is extracted. The mRNA is then reverse-transcribed into cDNA, and the expression levels of known PPAR target genes are quantified using quantitative real-time PCR (qPCR).

Materials:

  • HepG2 or other suitable cell line.

  • Cell culture reagents.

  • Test compound and reference agonists.

  • RNA extraction kit (e.g., RNeasy Kit).

  • Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit).

  • qPCR master mix (e.g., SYBR Green).

  • Primers for a housekeeping gene (e.g., GAPDH) and PPAR target genes (e.g., CPT1A for PPARα; FABP4 for PPARγ).

  • qPCR instrument.

Procedure:

  • Cell Treatment: Plate cells (e.g., HepG2) and allow them to adhere. Treat the cells with the test compound at its EC50 and 10x EC50 concentrations, a reference agonist, and a vehicle control for 24 hours.

  • RNA Extraction: Harvest the cells and extract total RNA according to the manufacturer's protocol. Quantify the RNA and assess its purity (A260/A280 ratio).

  • cDNA Synthesis: Reverse-transcribe an equal amount of RNA (e.g., 1 µg) from each sample into cDNA.

  • qPCR:

    • Set up qPCR reactions containing cDNA, forward and reverse primers for a target gene (or housekeeping gene), and SYBR Green master mix.

    • Run the reactions on a qPCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each reaction.

    • Calculate the relative gene expression using the ΔΔCq method, normalizing the target gene expression to the housekeeping gene and then to the vehicle control.

Interpretation: A statistically significant, dose-dependent increase in the mRNA levels of known target genes (e.g., >2-fold increase in CPT1A expression after treatment) confirms that the compound engages and activates the PPAR pathway, leading to a downstream physiological response.

Conclusion and Next Steps

This application note provides a validated, three-tiered workflow to characterize the activity of 2-(2-Cyanophenoxy)-3-methylbutanoic acid as a potential PPAR modulator. By systematically evaluating its binding affinity, functional activity, and impact on target gene expression, researchers can definitively classify its pharmacological profile. Positive results would classify the compound as a novel PPAR agonist, warranting further investigation into its isoform selectivity, therapeutic potential in metabolic disease models, and structure-activity relationships.

References

  • A rapid, homogeneous, fluorescence polarization binding assay for peroxisome proliferator-activated receptors alpha and gamma using a fluorescein-tagged dual PPARalpha/gamma activator. (2007). PubMed.
  • Lanifibranor. (n.d.). Wikipedia.
  • Lanifibranor | C19H15ClN2O4S2 | CID 68677842. (n.d.). PubChem, NIH.
  • Human Peroxisome Proliferator-Activated Receptor Panel. (n.d.). Cayman Chemical.
  • Lanifibranor (IVA-337) | CAS 927961-18-0. (n.d.). AbMole BioScience.
  • Lanifibranor (IVA-337) | PPAR Agonist | CAS 927961-18-0. (2024). Selleck Chemicals.
  • lanifibranor | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • PPAR ELISA Kits. (n.d.). Biocompare.
  • 2-(2-Cyanophenoxy)-3-methylbutanoic acid | 1016502-71-8. (n.d.). Benchchem.
  • Human Peroxisome Proliferator-Activated Receptor Gamma. (n.d.). Indigo Biosciences.
  • Human Peroxisome Proliferator-Activated Receptor Alpha. (n.d.). Indigo Biosciences.
  • Peroxisome Proliferator-Activated Receptors: From Genes to Physiology. (n.d.). Endocrine Society.
  • Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease. (2024). Nature.
  • PPARα (Peroxisome proliferator-activated receptor alpha)-GAL4 Luciferase Reporter HEK293 Cell Line. (n.d.). BPS Bioscience.
  • Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. (n.d.). PMC, NIH.
  • Human PPAR-alpha Transcription Factor Activity Assay Kit. (n.d.). RayBiotech.
  • Anticancer Activity of Phenolic Acids of Natural or Synthetic Origin: A Structure-Activity Study. (2003). CORE.
  • PPAR | Agonists. (n.d.). MedchemExpress.com.
  • 2-Cyano-3-methylbutanoic acid | C6H9NO2 | CID 255338. (n.d.). PubChem, NIH.
  • 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. (2022). MDPI.
  • 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... (n.d.). ResearchGate.
  • 4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. (2022). PubMed.
  • Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). (2023). CNR-IRIS.
  • 2-Amino-3-methylbutanoic acid. (2025). ChemBK.
  • Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. (2024). MDPI.
  • Peroxisome proliferator-activated. (n.d.). PMC, NIH.
  • chemical characterization antiproliferative: Topics by Science.gov. (n.d.). Science.gov.
  • Peroxisome proliferator-activated receptors, orphans with ligands and functions. (n.d.). PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(2-Cyanophenoxy)-3-methylbutanoic Acid Crystallization

Executive Summary Welcome to the technical support hub for 2-(2-Cyanophenoxy)-3-methylbutanoic acid . This molecule presents specific challenges due to its structural features: the carboxylic acid moiety (prone to dimeri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the technical support hub for 2-(2-Cyanophenoxy)-3-methylbutanoic acid . This molecule presents specific challenges due to its structural features: the carboxylic acid moiety (prone to dimerization), the ether linkage (flexible, lowering melting point), and the chiral center at the C2 position.

The most frequent support tickets we receive for this compound involve oiling out (Liquid-Liquid Phase Separation) and enantiomeric enrichment failures . This guide synthesizes thermodynamic principles with practical process chemistry to resolve these bottlenecks.

Part 1: Diagnostic Workflow

Before altering your solvent system, identify your specific failure mode using the logic flow below.

TroubleshootingLogic Start Start: Observation Issue_Oil Problem: Oiling Out (Liquid droplets form) Start->Issue_Oil Issue_Color Problem: Discoloration (Yellow/Brown) Start->Issue_Color Issue_Chiral Problem: Low ee% (Racemization) Start->Issue_Chiral Action_Temp Check Metastable Zone & Seeding Temp Issue_Oil->Action_Temp If T > Melting Point Action_Solvent Switch Solvent Class (Avoid wide polarity gaps) Issue_Oil->Action_Solvent If T < Melting Point Action_Carbon Activated Carbon Treatment Issue_Color->Action_Carbon Phenolic Oxidation Action_Salt Diastereomeric Salt Screening Issue_Chiral->Action_Salt Resolution Required

Figure 1: Decision matrix for isolating crystallization failure modes.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: The Product "Oils Out" Instead of Crystallizing

User Question: "I am cooling my reaction mixture (IPA/Water), but instead of white crystals, I see oily droplets at the bottom. Upon further cooling, the oil solidifies into a hard, impure chunk. How do I fix this?"

Technical Analysis: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the metastable zone width (MSZW) is too wide or when the crystallization temperature is near the depressed melting point of the solvated impurity-rich phase [1][4]. For this specific molecule, the flexible ether linkage and branched alkyl chain lower the lattice energy, making it prone to oiling out in high-polarity differences (like Water/Organic mixtures).

Corrective Protocol:

  • Reduce Supersaturation: You are likely crashing the product out too fast.

  • Change Solvent System: Switch to a system with closer polarity indices to avoid the "miscibility gap."

    • Current (Bad): IPA/Water (High polarity difference).

    • Recommended: Toluene/Heptane or Ethyl Acetate/Heptane.

  • Implement Seeding: You must bypass the nucleation energy barrier.

The "Seeding at Cloud Point" Experiment:

  • Dissolve crude solid in Toluene (5 vol) at 60°C.

  • Slowly add Heptane until slight turbidity (cloud point) persists.

  • Immediately add 0.5 wt% pure seed crystals.

  • Hold temperature for 30 mins to allow crystal growth (surface area generation).

  • Cool slowly (0.2°C/min). Rapid cooling here will cause secondary oiling.

Issue 2: Low Enantiomeric Excess (ee%)

User Question: "This is a chiral acid. My synthesis used a chiral auxiliary, but the final crystal is only 85% ee. Recrystallization isn't improving it."

Technical Analysis: 2-(2-Cyanophenoxy)-3-methylbutanoic acid behaves differently as a racemate versus a pure enantiomer.

  • Racemic Compound: If the racemate forms a crystal structure more stable than the pure enantiomer, simple recrystallization will concentrate the racemate in the solid and leave the excess enantiomer in the mother liquor.

  • Conglomerate: (Rare) Mechanical mixture of pure crystals.

Corrective Protocol: You likely have a Racemic Compound system.[1] You cannot purify by standard thermal recrystallization alone.

  • Diastereomeric Salt Formation: React the acid with a chiral amine (e.g., (R)-1-Phenylethylamine or Cinchonidine).

    • The resulting diastereomeric salts will have different solubilities.

    • Crystallize the salt, filter, and then break the salt with dilute HCl to recover the chiral acid.

  • Polishing: Once ee > 95%, a standard recrystallization may work to remove the final traces of the minor enantiomer if the eutectic point is favorable.

Issue 3: Persistent Yellow Coloration

User Question: "The product meets NMR specs but is yellow/brown. The specification requires 'White to Off-White'."

Technical Analysis: The "Phenoxy" moiety is susceptible to oxidation, forming trace quinones or conjugated oligomers. These have high extinction coefficients, meaning even ppm levels cause visible color. The nitrile group is generally stable, but trace hydrolysis to the amide can also trap impurities.

Corrective Protocol (The Acid-Base Swing): Do not rely on crystallization alone for color removal.

  • Dissolution: Dissolve crude in 1N NaOH (aq). The acid becomes the sodium salt (water-soluble).

    • Note: Non-acidic colored impurities will remain organic-soluble.

  • Wash: Extract the aqueous layer with Dichloromethane (DCM) or MTBE. Discard the organic layer (removes neutral organics/color).

  • Precipitation: Acidify the aqueous layer slowly with 1N HCl to pH 2-3.

  • Isolation: The product will precipitate as a white solid. Filter and wash with water.

    • Warning: Do not heat strongly in base or acid for extended periods to avoid hydrolyzing the nitrile (CN) to an amide (CONH2) [8].

Part 3: Data & Reference Tables

Table 1: Solvent Selection Matrix

Based on general solubility parameters for Phenoxy-Alkanoic Acids

Solvent SystemSolubility (Hot)Solubility (Cold)Risk ProfileRecommendation
Water LowInsolubleOiling out (High)Avoid as primary solvent.
Methanol/Water HighLowOiling out (Med)Good for final polish, but requires seeding.
Toluene/Heptane HighLowSolvate formationHighly Recommended for bulk crystallization.
Ethyl Acetate Very HighHighLow YieldUse only as solvent in binary mix (e.g., EtOAc/Hexane).
DCM Very HighHighSolvent TrappingGood for extraction, bad for crystallization.
Table 2: Critical Process Parameters (CPPs)
ParameterTarget RangeReason for Control
Cooling Rate 0.1 - 0.5 °C/minPrevents oiling out; promotes crystal growth over nucleation.
Seeding Temp 2-3°C below SaturationEnsures seeds survive but don't dissolve; prevents spontaneous nucleation.
pH (Precipitation) 2.0 - 3.0Ensures full protonation of carboxylic acid (pKa ~3.5).
Drying Temp < 45°C (Vacuum)Low MP solid; risk of sintering or melting during drying.

Part 4: Validated Experimental Protocol

Standard Operating Procedure: Controlled Cooling Crystallization

  • Charge: Place 10.0 g of crude 2-(2-Cyanophenoxy)-3-methylbutanoic acid in a 100 mL reactor.

  • Dissolve: Add 30 mL Toluene. Heat to 65°C. Stir until clear.

  • Anti-solvent Addition: Add Heptane dropwise (~10-15 mL) until the solution becomes faintly turbid (Cloud Point).

  • Re-dissolve: Add 1-2 mL Toluene to make the solution clear again (operating just inside the metastable zone).

  • Seed: Add 50 mg (0.5%) of pure seed crystals.

  • Age: Hold at 60°C for 30 minutes. Verify seed crystals have not dissolved.

  • Ramp: Cool to 20°C over 4 hours (Linear ramp).

  • Filter: Filter under vacuum. Wash cake with 2:1 Heptane:Toluene (chilled).

  • Dry: Vacuum oven at 40°C for 12 hours.

References

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from

  • Chemistry LibreTexts. Troubleshooting Crystallization: Oiling Out. Retrieved from

  • PubChem. 2-Cyano-3-methylbutanoic acid (Compound Summary). Retrieved from

  • KiloMentor. The Problem of Oiling Out in Chemical Process Development. Retrieved from

  • Royal Society of Chemistry. Strategy for control of crystallization of polymorphs. CrystEngComm. Retrieved from

  • BenchChem. Technical Support: Synthesis of (2S)-2,3-Dimethylbutanoic Acid (Analogous Chemistry). Retrieved from

  • Google Patents. Process for preparing 2-ethyl-2-methylbutanoic acid (Analogous Process). EP0742787B1. Retrieved from

  • National Institutes of Health. Hydrolysis of Nitriles. PubChem Data.[2] Retrieved from

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation of 2-(2-Cyanophenoxy)-3-methylbutanoic Acid Isomers

Welcome to the technical support center dedicated to the chromatographic challenges presented by 2-(2-Cyanophenoxy)-3-methylbutanoic acid. This molecule, containing a critical carboxylic acid functional group and a stere...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chromatographic challenges presented by 2-(2-Cyanophenoxy)-3-methylbutanoic acid. This molecule, containing a critical carboxylic acid functional group and a stereocenter, requires a nuanced approach to achieve successful enantiomeric separation. This guide is structured to provide direct, actionable solutions to common issues encountered in the lab, blending fundamental chromatographic principles with field-proven methodologies.

Troubleshooting Guide: From Co-elution to Baseline Resolution

This section addresses specific, practical problems in a direct question-and-answer format.

Issue 1: Poor or No Enantiomeric Resolution

Q: My enantiomers of 2-(2-Cyanophenoxy)-3-methylbutanoic acid are co-eluting or appearing as a single broad peak. Where do I begin to troubleshoot this?

A: This is the most common challenge in chiral chromatography. Achieving separation is predicated on establishing a sufficient difference in the interaction energy between each enantiomer and the chiral stationary phase (CSP). A lack of resolution indicates this differential interaction is absent or too weak. The troubleshooting workflow should be systematic, beginning with the most influential factors.

The following diagram outlines a logical, step-by-step process to diagnose and resolve poor enantiomeric separation.

Poor_Resolution_Workflow start Start: Poor or No Enantiomeric Resolution csp_eval 1. Evaluate Chiral Stationary Phase (CSP) start->csp_eval mobile_phase 2. Optimize Mobile Phase csp_eval->mobile_phase If using an established CSP csp_screen Screen Different CSPs (e.g., Polysaccharide, Anion-Exchanger) csp_eval->csp_screen If no prior method exists mobile_phase_comp A. Adjust Organic Modifier & Acidic Additive Concentration mobile_phase->mobile_phase_comp csp_screen->mobile_phase Select best candidate CSP mobile_phase_ph B. Modify Mobile Phase pH mobile_phase_comp->mobile_phase_ph flow_temp 3. Adjust Flow Rate & Temperature mobile_phase_ph->flow_temp flow_rate Lower Flow Rate (e.g., from 1.0 to 0.5 mL/min) flow_temp->flow_rate temperature Screen Temperature (e.g., 10°C, 25°C, 40°C) flow_rate->temperature end Achieved Resolution temperature->end

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Detailed Explanation:

  • Chiral Stationary Phase (CSP) Selection: The CSP is the heart of the separation. Not all CSPs are effective for all racemates. For acidic compounds like this, anion-exchanger CSPs (e.g., quinine-based) or polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are excellent starting points.[1][2] If one class is not providing resolution, screening a column from another class is the most logical first step.[3][4]

  • Mobile Phase Optimization:

    • Composition: The mobile phase dictates the interaction kinetics. In normal-phase or polar organic modes, adjusting the ratio of the alcohol modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane) is critical. For acidic analytes, adding a small amount (0.1-0.5%) of an acid like acetic acid or formic acid is often necessary to ensure consistent ionization and improve peak shape.[5]

    • pH Control (Reversed-Phase): If using a reversed-phase method, pH is paramount. The mobile phase pH must be controlled with a buffer and should be at least 1.5-2 pH units away from the analyte's pKa to prevent peak broadening.[6][7] For this carboxylic acid, a low pH (e.g., pH 2.5-3.5) will suppress ionization, increasing retention and often improving peak shape.[8][9]

  • Flow Rate and Temperature:

    • Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the enantiomers spend interacting with the CSP, which can significantly enhance resolution.[3]

    • Temperature: Temperature affects both the thermodynamics and kinetics of the chiral recognition process. Its effect can be unpredictable.[3] Screening at sub-ambient (e.g., 15°C), ambient (25°C), and elevated (40°C) temperatures is highly recommended as it can sometimes dramatically improve or even invert the elution order.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: I have some separation, but my peaks are tailing badly. What is causing this and how can I fix it?

A: Peak tailing for an acidic analyte is a classic symptom of undesirable secondary chemical interactions or operating under suboptimal pH conditions.

Primary Causes & Solutions:

ProblemProbable CauseRecommended Solution
Peak Tailing Mobile phase pH is too close to the analyte's pKa. This creates a mixture of ionized (anionic) and non-ionized (neutral) forms of the acid during elution, leading to a smeared peak.[3][7]Adjust the mobile phase pH to be at least 2 units away from the pKa. For this carboxylic acid, buffer the mobile phase to a pH between 2.5 and 3.5 to ensure it is fully protonated (ion-suppressed).[6][10]
Secondary interactions with the stationary phase. Residual, un-endcapped silanol groups on silica-based columns can interact with the polar carboxylic acid group, causing tailing.[11]Add a competitive acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the silanols, minimizing their interaction with the analyte.[3][5]
Column Contamination/Degradation. Strongly retained impurities from previous injections can create active sites that cause tailing.[3][12]Flush the column with a strong solvent (e.g., isopropanol) as per the manufacturer's instructions. If the problem persists, the column may be degraded and require replacement.
Peak Fronting Column Overload. Injecting too much sample mass can saturate the stationary phase, causing the peak to broaden towards the front.[13]Reduce the injection volume or the concentration of the sample. Perform a loading study by injecting progressively smaller amounts until a symmetrical peak is obtained.
Solvent Mismatch. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to be distorted.[12]Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chiral stationary phase (CSP) for separating 2-(2-Cyanophenoxy)-3-methylbutanoic acid?

A1: There is no single "best" CSP, as chiral recognition is highly specific. However, for acidic analytes, certain classes of CSPs have a higher probability of success.

  • Anion-Exchanger CSPs: Columns like CHIRALPAK® QN-AX and QD-AX are specifically designed for acidic compounds. The recognition mechanism is based on an ionic interaction between the protonated selector (a quinine derivative) and the deprotonated analyte, supplemented by other interactions like hydrogen bonding and π-π stacking.[1][14] These are often an excellent first choice.

  • Polysaccharide-Based CSPs: Derivatized cellulose and amylose columns are known for their broad selectivity.[2] They can be used in normal-phase, polar organic, or reversed-phase modes, offering great flexibility.

  • Macrocyclic Glycopeptide CSPs: Columns like CHIROBIOTIC™ T are also effective for separating chiral acids and can be operated in multiple mobile phase modes.[2]

A screening approach using columns from at least two of these classes is the most efficient strategy for method development.[4]

Q2: How do I select the initial mobile phase conditions for screening?

A2: Your initial conditions depend on the CSP and the chromatographic mode.

  • For Polysaccharide CSPs (Normal Phase): A typical starting point is a mixture of a non-polar solvent and an alcohol, such as Hexane/Ethanol (90:10 v/v). Crucially, for this acidic analyte, you must add an acidic modifier. Start with Hexane/Ethanol/Acetic Acid (90:10:0.1 v/v/v) .

  • For Anion-Exchanger CSPs (Polar Organic Mode): These columns often work well with a single polar organic solvent with additives. A common starting mobile phase is Methanol / Acetic Acid / Ammonium Acetate (100:0.3:0.2 v/v/w) . The acid and salt combination controls the ionization states of the analyte and selector.[14]

  • For Reversed-Phase Mode (Any compatible CSP): Start with an acidic buffered mobile phase. A good initial condition is Acetonitrile/Water (50:50 v/v) with 0.1% Formic Acid . Adjust the organic-to-aqueous ratio to achieve a suitable retention time (k' between 2 and 10).

Q3: Why is pH control so critical for this separation?

A3: The structure contains a carboxylic acid, which is an ionizable functional group. The charge state of this group dramatically affects the molecule's properties and its interaction with the stationary phase.[9][10]

The following diagram illustrates the decision-making process for pH selection based on the analyte's properties.

pH_Decision_Tree start Analyte: 2-(2-Cyanophenoxy) -3-methylbutanoic acid pka_check Is the analyte ionizable? start->pka_check is_acid Functional Group: Carboxylic Acid (pKa ~3-5) pka_check->is_acid Yes ph_strategy pH Strategy: Ion Suppression is_acid->ph_strategy ph_recommendation Set Mobile Phase pH at least 2 units BELOW pKa (Recommended: pH 2.5 - 3.5) ph_strategy->ph_recommendation outcome Result: - Analyte is neutral (protonated) - Increased retention in RP-HPLC - Sharper, more symmetric peaks - Stable retention times ph_recommendation->outcome

Caption: Decision process for mobile phase pH selection.

Operating near the analyte's pKa means that small, unintentional variations in mobile phase preparation can lead to large shifts in retention time, making the method unreliable.[6] By buffering the mobile phase at a pH far from the pKa, you lock the analyte into a single form (in this case, the neutral, protonated form), ensuring the separation is robust and reproducible.[15]

Experimental Protocols

Protocol 1: Generic Chiral Method Development Screening
  • Column Selection: Choose a minimum of two CSPs from different classes (e.g., one polysaccharide-based, one anion-exchanger).

  • Sample Preparation: Dissolve the racemic standard of 2-(2-Cyanophenoxy)-3-methylbutanoic acid in the initial mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Initial Screening Conditions:

    • Column A (Polysaccharide):

      • Mobile Phase: Hexane/Isopropanol/TFA (80:20:0.1 v/v/v)

      • Flow Rate: 0.7 mL/min

      • Temperature: 25°C

      • Injection Volume: 5 µL

      • Detection: UV at 220 nm and 270 nm (to capture both the phenyl and cyano chromophores).

    • Column B (Anion-Exchanger):

      • Mobile Phase: Methanol/Formic Acid/Ammonium Formate (100/0.4/0.35 v/v/m)

      • Flow Rate: 1.0 mL/min

      • Temperature: 25°C

      • Injection Volume: 5 µL

      • Detection: UV at 220 nm and 270 nm.

  • Analysis: Run the sample on each column. Evaluate the chromatograms for any signs of peak splitting or separation. The condition that provides the best "hit" (even partial resolution) is then carried forward for further optimization by systematically adjusting the mobile phase composition, flow rate, and temperature as described in the troubleshooting section.

Protocol 2: Preparation of a Buffered Mobile Phase (pH 3.0) for Reversed-Phase HPLC

This protocol describes the preparation of 1 liter of a 20 mM potassium phosphate buffer at pH 3.0 for use as the aqueous component of a reversed-phase mobile phase.

  • Reagents & Equipment:

    • Monobasic potassium phosphate (KH₂PO₄)

    • Phosphoric acid (H₃PO₄)

    • HPLC-grade water

    • Calibrated pH meter

    • 1 L volumetric flask and magnetic stirrer.

  • Procedure:

    • Weigh out 2.72 g of KH₂PO₄ (M.W. = 136.09 g/mol ) and transfer it to the 1 L volumetric flask.

    • Add approximately 800 mL of HPLC-grade water and stir until the salt is completely dissolved.

    • Place the calibrated pH electrode into the solution.

    • Slowly add phosphoric acid dropwise while stirring until the pH meter reads 3.00 ± 0.05.

    • Add HPLC-grade water to the 1 L mark.

    • Filter the buffer through a 0.22 µm membrane filter to remove particulates and degas the solution.

    • This aqueous buffer is now ready to be mixed with the organic modifier (e.g., acetonitrile). For example, a 60:40 Acetonitrile/Buffer mobile phase would be prepared by mixing 600 mL of acetonitrile with 400 mL of this prepared buffer. Important: Always mix the aqueous and organic components before pumping through the HPLC system to avoid salt precipitation.[6]

References

  • Veeprho. (2025).
  • PharmaGuru. (2025).
  • Benchchem. (2025).
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • Thermo Fisher Scientific. (n.d.).
  • Moravek. (2024).
  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • LCGC International. (n.d.).
  • Benchchem. (n.d.). 2-(2-Cyanophenoxy)-3-methylbutanoic acid.
  • Phenomenex. (2025).
  • Daicel Chiral Technologies. (n.d.).
  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?.
  • Agilent. (n.d.).
  • Google Patents. (2008). Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Chrom Tech, Inc. (2025).
  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • ResearchGate. (2019).
  • MilliporeSigma. (n.d.).

Sources

Troubleshooting

Technical Support Center: Impurity Profiling &amp; Synthesis Optimization

Topic: 2-(2-Cyanophenoxy)-3-methylbutanoic Acid[1] Executive Summary Synthesizing 2-(2-Cyanophenoxy)-3-methylbutanoic acid presents a classic conflict in organic synthesis: coupling a nucleophilic phenol (2-cyanophenol)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-Cyanophenoxy)-3-methylbutanoic Acid[1]

Executive Summary

Synthesizing 2-(2-Cyanophenoxy)-3-methylbutanoic acid presents a classic conflict in organic synthesis: coupling a nucleophilic phenol (2-cyanophenol) with a sterically hindered, secondary


-halo acid (2-bromo-3-methylbutanoic acid).[1][2]

While the intended pathway is a Williamson Ether Synthesis (


), the steric bulk of the isopropyl group at the 

-position significantly retards the substitution rate, allowing competitive pathways—specifically E2 elimination and nitrile hydrolysis —to dominate if conditions are not rigorously controlled.

This guide provides a mechanism-based troubleshooting framework to identify, quantify, and minimize these specific byproducts.

Module 1: The Reaction Landscape (Visual)

The following diagram illustrates the competitive pathways. The "green" path is desired; "red" paths represent the formation of the most common impurities.

ReactionPathways Start Reactants: 2-Cyanophenol + 2-Bromo-3-methylbutanoic acid Product TARGET PRODUCT 2-(2-Cyanophenoxy)- 3-methylbutanoic acid (Ether Linkage) Start->Product Path A: SN2 Substitution (Mild Base, Polar Aprotic) Impurity_Alkene IMPURITY A (Elimination) 3-Methylbut-2-enoic acid (Senecioic Acid) Start->Impurity_Alkene Path B: E2 Elimination (Strong Base, High Temp) Impurity_Amide IMPURITY B (Hydrolysis) 2-(2-Carbamoylphenoxy)- 3-methylbutanoic acid Product->Impurity_Amide Path C: Nitrile Hydrolysis (Aq. Base/Acid, Prolonged Heat)

Figure 1: Competitive reaction pathways. Path A is the desired SN2 reaction. Path B (Elimination) is the primary competitor due to steric hindrance. Path C (Hydrolysis) occurs during aggressive workup or excessive heating.[1]

Module 2: Common Byproducts & Analytical Signatures

The following table details the specific impurities generated during this synthesis. Use this data to annotate your HPLC/NMR spectra.

Impurity CodeChemical NameOrigin MechanismCritical Analytical Marker (1H NMR)Mitigation Strategy
IMP-A 3-Methylbut-2-enoic acid (Senecioic acid)E2 Elimination: Base abstracts the

-proton from the bromo-acid instead of displacing the bromide.[1]

5.6 - 5.8 ppm
(Singlet/Multiplet).[1] This is the vinylic proton of the alkene.
Use weaker bases (e.g.,

instead of NaH). Lower reaction temperature.
IMP-B 2-Carbamoyl derivative (Amide)Hydrolysis: The nitrile (-CN) hydrates to a primary amide (-CONH2) under basic aqueous conditions.[1]

7.0 - 7.5 ppm
(Broad singlets).[1] Two exchangeable protons (

) appear. Loss of sharp -CN peak in IR (~2230 cm⁻¹).[1]
Avoid aqueous bases at reflux. Ensure reagents are dry (anhydrous DMF/ACN).
IMP-C 2-Cyanophenol (Unreacted)Incomplete Conversion: Steric hindrance prevents

completion.[1]

6.8 - 7.6 ppm
.[1] Distinct phenolic pattern. Presence of broad -OH peak (if not exchanged).[1]
Increase equivalents of alkyl halide (1.2 - 1.5 eq). Extend reaction time, not temperature.
Module 3: Troubleshooting Guide (FAQ)
Q1: I see a large peak at ~5.7 ppm in my proton NMR, and my yield is <40%. What happened?

Diagnosis: You have generated Impurity A (Elimination Product) . Technical Explanation: The starting material, 2-bromo-3-methylbutanoic acid, is a secondary alkyl halide with a bulky isopropyl group adjacent to the reaction center.[1] This structure is highly prone to E2 elimination . If you used a strong, bulky base (like Potassium tert-butoxide) or high temperatures (>80°C), the base acted as a proton acceptor rather than a nucleophile promoter. Solution:

  • Switch to a milder base: Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    .
  • Lower the temperature to 50–60°C.

  • Switch solvent to Acetone (reflux, ~56°C) which naturally limits thermal energy, though DMF is often required for solubility.

Q2: My LC-MS shows a mass of [M+18] relative to the product. Is this a hydrate?

Diagnosis: This is likely Impurity B (The Amide) , not a simple hydrate. Technical Explanation: The nitrile group (-CN) on the phenoxy ring is susceptible to hydrolysis, converting it to an amide (-CONH


, Mass +18).[1] This often happens during the workup phase  if you use strong aqueous acids/bases to quench the reaction, or if the reaction mixture contained water.
Solution: 
  • Ensure reaction solvents (DMF/ACN) are anhydrous.

  • Perform the workup with mild agents (e.g., adjust pH with dilute HCl rather than concentrated strong acids).

  • Minimize the time the product spends in aqueous solution during extraction.

Q3: The reaction is extremely slow. Can I add NaI (Sodium Iodide) to speed it up?

Recommendation: Yes (Finkelstein condition). Technical Explanation: Since the bromide is a secondary leaving group and sterically hindered, the reaction is sluggish. Adding catalytic NaI (10-20 mol%) converts the alkyl bromide to an alkyl iodide in situ.[1] Iodide is a better leaving group, which can accelerate the


 substitution without necessitating higher temperatures that trigger elimination.
Module 4: Validated Synthetic Protocol

This protocol is designed to maximize the


 pathway while suppressing E2 elimination.

Reagents:

  • 2-Cyanophenol (1.0 eq)[1]

  • 2-Bromo-3-methylbutanoic acid methyl ester (1.2 eq) [Note: Using the ester prevents acid-base side reactions; hydrolyze at the end][1]

  • Potassium Carbonate (

    
    ) (2.0 eq, anhydrous/granular)[1]
    
  • Potassium Iodide (KI) (0.1 eq, catalyst)[1]

  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous)[1]

Step-by-Step Workflow:

  • Activation: In a round-bottom flask, dissolve 2-Cyanophenol in anhydrous ACN. Add

    
    . Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Addition: Add KI catalyst. Then, add 2-Bromo-3-methylbutanoic acid methyl ester dropwise.[1] Do not add all at once to control the exotherm.

  • Reaction: Heat to 60°C . Monitor by TLC/HPLC.

    • Checkpoint: If elimination (alkene) is observed, lower temp to 50°C.

  • Workup: Filter off inorganic salts (

    
    , 
    
    
    
    ). Concentrate the filtrate.
  • Hydrolysis (If Acid Desired): Dissolve residue in THF/Water (1:1) and treat with LiOH (2 eq) at room temperature. Avoid reflux to protect the nitrile.

  • Purification: Acidify carefully to pH 3-4 with 1N HCl and extract with Ethyl Acetate. Recrystallize from Hexane/EtOAc to remove trace elimination products.

References
  • Williamson Ether Synthesis & Side Reactions

    • Source: Master Organic Chemistry. (2014).[3] "The Williamson Ether Synthesis."[3][4][5][6][7][8][9] Link

    • Relevance: Establishes the fundamental competition between SN2 and E2 p
  • Nitrile Hydrolysis Mechanisms

    • Source: Chemistry Steps. (2022). "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid." Link

    • Relevance: details the hydration of nitriles to amides under basic conditions, valid
  • Elimination in Branched Halides

    • Source: ChemGuide. "Elimination from Unsymmetric Halogenoalkanes." Link

    • Relevance: Explains the formation of alkene byproducts (Zaitsev products)
  • General Synthesis of Phenoxy Acids

    • Source: BenchChem. "Synthesis of (2R)-2,3-dimethylbutanoic acid: An In-depth Technical Guide." Link

    • Relevance: Provides context on handling chiral/branched butyric acid deriv

Sources

Optimization

Technical Support Center: 2-(2-Cyanophenoxy)-3-methylbutanoic acid Purification

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-(2-Cyanophenoxy)-3-methylbutanoic acid. Our foc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-(2-Cyanophenoxy)-3-methylbutanoic acid. Our focus is on delivering field-proven insights and robust protocols to overcome common challenges in obtaining this compound at high purity.

Section 1: Troubleshooting Low Purification Yield

Achieving a high yield of pure product is critical. Low recovery can often be traced back to specific steps in the synthesis and purification workflow.

Question: My final yield after purification is consistently low. What are the likely causes and how can I fix this?

Answer: Low yield is a common issue that can stem from several factors, from an incomplete initial reaction to losses during workup and crystallization.[1][2] A systematic approach is key to identifying the bottleneck.

Potential Causes & Solutions:

  • Incomplete Synthesis Reaction: The Williamson ether synthesis, a common route to this class of compounds, may not have gone to completion.[3]

    • Troubleshooting:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. Ensure the disappearance of the limiting starting material (typically 2-cyanophenol or the corresponding alkyl 2-halo-3-methylbutanoate).

      • Reagent Stoichiometry & Quality: Verify the molar ratios and ensure the base (e.g., potassium carbonate, sodium hydride) is fresh and active. Anhydrous conditions are often crucial.

      • Temperature & Time: The reaction may require more stringent temperature control or a longer reaction time. Consider carefully controlled heating.

  • Losses During Aqueous Workup & Extraction: The product, being a carboxylic acid, has pH-dependent solubility which can be exploited for purification but can also lead to losses if not handled correctly.

    • Troubleshooting:

      • pH Control: During extraction, ensure the pH of the aqueous layer is sufficiently high (e.g., pH 9-10 with NaHCO₃ or Na₂CO₃) to deprotonate the carboxylic acid and pull it into the aqueous phase, separating it from neutral organic impurities. When re-acidifying to precipitate the product, lower the pH to ~2-3 with an acid like HCl to ensure complete protonation and minimize its solubility in water.

      • Emulsion Formation: Emulsions can trap the product. To break them, add brine (saturated NaCl solution) or allow the mixture to stand for a longer period.

      • Sufficient Extractions: Perform multiple extractions with a smaller volume of organic solvent rather than a single extraction with a large volume to maximize recovery from the aqueous phase.

  • Inefficient Crystallization: A significant portion of your product may remain in the mother liquor after recrystallization.[4][5]

    • Troubleshooting:

      • Solvent Choice: The ideal solvent system will dissolve the compound when hot but have very low solubility when cold.[6] Experiment with different solvent/anti-solvent pairs (see table below).

      • Concentration: If the solution is too dilute, crystallization will be inefficient. Carefully reduce the solvent volume before cooling.

      • Second Crop Recovery: Do not discard the mother liquor. Concentrate it to a smaller volume and cool again to obtain a "second crop" of crystals.[4][5] Be aware that this crop may have lower purity and should be analyzed separately.[5]

Section 2: Addressing Persistent Impurities

The purity of the final compound is paramount, especially in drug development. Impurities can arise from starting materials, side reactions, or degradation.[7]

Question: My purified product is contaminated with an unknown impurity. How can I identify and remove it?

Answer: Identifying the impurity is the first step. Common analytical techniques like NMR, LC-MS, and GC-MS are invaluable.[7] Based on the likely synthesis route, we can predict common impurities.

Common Impurities & Removal Strategies:

  • Unreacted 2-Cyanophenol (Starting Material):

    • Identification: This phenolic impurity can be detected by TLC, HPLC, or NMR (characteristic aromatic signals).

    • Removal Strategy: An acid-base extraction is highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate (NaHCO₃). The carboxylic acid product will move to the aqueous layer, while the less acidic 2-cyanophenol will remain in the organic layer. Separate the layers and then re-acidify the aqueous layer to precipitate your pure product.

  • Hydrolyzed Nitrile (2-Carboxamidophenoxy-3-methylbutanoic acid):

    • Identification: The nitrile group (-CN) can hydrolyze to an amide (-CONH₂) under acidic or basic conditions, especially if heated for extended periods during workup. This will be evident in IR (disappearance of nitrile peak, appearance of amide peaks) and Mass Spectrometry (mass increase of 18 amu).

    • Removal Strategy: This impurity has very different polarity and solubility compared to the desired product.

      • Recrystallization: A carefully chosen solvent system can often resolve this, as the amide is typically more polar.

      • Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable method for separating compounds with different polarities.

Question: I am struggling to find a good solvent system for recrystallization. What's the best approach?

Answer: Finding the right solvent is often a matter of systematic trial and error, guided by the principle of "like dissolves like."[] A good solvent should dissolve the compound completely at its boiling point and poorly at low temperatures.[9]

Solvent Selection Protocol:

  • Single Solvent Screening: Place a small amount of your crude product (10-20 mg) in a test tube. Add a small volume of a single solvent (e.g., 0.5 mL).

    • If it dissolves at room temperature, the solvent is too good. It can potentially be used as the "solvent" in a solvent/anti-solvent pair.

    • If it doesn't dissolve at room temperature, heat the mixture gently. If it dissolves when hot but precipitates upon cooling, you have found a good candidate for single-solvent recrystallization.

    • If it remains insoluble even when hot, it is a poor solvent and could be used as an "anti-solvent."

  • Solvent/Anti-Solvent Pair Method: This technique is very powerful when a single solvent isn't ideal.[10]

    • Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature or with gentle heating.

    • Slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes cloudy (turbid).

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

Table 1: Potential Solvent Systems for Recrystallization

Good Solvents (High Solubility)Anti-Solvents (Low Solubility)Potential Pairs
TolueneHexanes / HeptaneToluene/Heptane
Ethyl AcetateHexanes / HeptaneEthyl Acetate/Hexanes
AcetoneWaterAcetone/Water
IsopropanolWaterIsopropanol/Water
DichloromethanePentane / HexaneDichloromethane/Hexane

Section 3: Overcoming Crystallization Challenges

Even with a pure compound and a good solvent system, inducing crystallization can be challenging.

Question: My product "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the crystallization solvent, or when the solution is supersaturated to the point that the solute comes out of solution as a liquid phase rather than a solid crystal lattice.[9]

Troubleshooting Workflow for Oiling Out:

The following diagram outlines a decision-making process to address this common issue.

G start Product 'Oils Out' During Cooling q1 Is the solution cooling too rapidly? start->q1 a1 Slow down the cooling process. Insulate the flask. Allow to cool to RT before using an ice bath. q1->a1 Yes q2 Is the solvent boiling point too high? q1->q2 No a1->q2 Then try... a2 Choose a lower-boiling point solvent or solvent system. q2->a2 Yes q3 Is the solution too concentrated? q2->q3 No a2->q3 Then try... a3 Add more hot solvent to the oiled-out mixture until the oil dissolves. Re-cool slowly. q3->a3 Yes end If problem persists, try a different solvent system or purification method (e.g., column chromatography). q3->end No a3->end If still unsuccessful...

Caption: Decision workflow for troubleshooting when a product oils out.

Question: My compound won't crystallize at all, even after cooling for a long time. What techniques can I use to induce crystallization?

Answer: If spontaneous crystallization doesn't occur, you can actively induce it.

Inducement Techniques:

  • Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the cooled, supersaturated solution. This provides a nucleation site for crystal growth.[11]

  • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic imperfections in the glass create nucleation points.

  • Vapor Diffusion: This is an excellent method for growing high-quality crystals from a small amount of material.[9][12] Dissolve your compound in a small vial using a good, volatile solvent. Place this vial inside a larger, sealed jar that contains a small amount of a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, gradually reducing the compound's solubility and promoting slow crystal growth.[9]

References

  • University of Fribourg. (n.d.). Guide for crystallization. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). The Production of Phenoxy Herbicides. Retrieved from [Link]

  • Williamson, A. W. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MDPI. (2023). Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.2.4.4F: Second Crop Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Retrieved from [Link]

  • Patsnap. (2025, May 9). How to Troubleshoot Low Protein Yield After Elution. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.4F: Second Crop Crystallization. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 2-(2-Cyanophenoxy)-3-methylbutanoic Acid and Its Analogs as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

For distribution to: Researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of the efficacy of 2-(2-Cyanophenoxy)-3-methylbutanoic acid and its structural analog...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of the efficacy of 2-(2-Cyanophenoxy)-3-methylbutanoic acid and its structural analogs as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). By synthesizing data from published literature, this document aims to elucidate the structure-activity relationships within this class of compounds and offer insights into their potential as therapeutic agents for metabolic disorders.

Introduction: The Therapeutic Promise of PPAR Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors.[1] They play a crucial role in the regulation of lipid and glucose metabolism, making them attractive therapeutic targets for metabolic diseases such as dyslipidemia, type 2 diabetes, and metabolic syndrome.[2] There are three main isotypes of PPARs:

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[3]

  • PPARγ: Highly expressed in adipose tissue, where it is a key regulator of adipogenesis, fat storage, and insulin sensitivity.[3]

  • PPARδ (also known as PPARβ): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.[1]

The therapeutic potential of compounds that can selectively or dually activate these receptors has led to the development of various synthetic ligands. The class of aryloxyalkanoic acids, to which 2-(2-Cyanophenoxy)-3-methylbutanoic acid belongs, has emerged as a promising scaffold for the development of novel PPAR agonists.

The Core Compound and Its Analogs: A Structural Overview

2-(2-Cyanophenoxy)-3-methylbutanoic acid is characterized by a phenoxy ring linked to a butanoic acid moiety with a methyl group at the 3-position and a cyano group on the phenoxy ring. This guide will focus on a comparative analysis with a well-characterized analog, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) , a potent PPAR pan-agonist, to explore the impact of structural modifications on efficacy and selectivity.[4]

The general structure of these phenoxypropanoic acid derivatives consists of three key components:

  • An acidic head group (propanoic acid): Essential for interaction with the ligand-binding domain of PPARs.

  • A central phenoxy ring: Serves as a scaffold for substitutions that influence potency and selectivity.

  • A hydrophobic tail: Often a substituted aromatic or heterocyclic ring system, which contributes significantly to the binding affinity and subtype selectivity.

The structural variations between the parent compound and its analogs, particularly in the hydrophobic tail, are critical determinants of their biological activity.

Comparative Efficacy at PPAR Subtypes

The efficacy of PPAR agonists is typically quantified by their half-maximal effective concentration (EC50) in in vitro transactivation assays. A lower EC50 value indicates higher potency. The following table summarizes the reported PPAR agonist activities of MHY2013, which serves as a representative analog for this class of compounds.

CompoundPPARα (EC50)PPARγ (EC50)PPARδ (EC50)Reference
MHY2013~0.5 µM~0.1 µM~0.3 µM[4]

These data highlight that MHY2013 acts as a pan-agonist, activating all three PPAR subtypes in the sub-micromolar range, with a preference for PPARγ. This profile suggests its potential to address multiple aspects of the metabolic syndrome, including dyslipidemia and insulin resistance.[4]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective PPAR agonists from the phenoxypropanoic acid scaffold has been guided by extensive structure-activity relationship (SAR) studies. Key findings from the literature on related compounds include:

  • The Acidic Head Group: The carboxylic acid moiety is crucial for activity, forming key hydrogen bond interactions with amino acid residues in the PPAR ligand-binding domain.[5]

  • The Linker: The ether linkage between the phenyl ring and the propanoic acid is a common feature in many active compounds.

  • Substituents on the Central Phenyl Ring: The position and nature of substituents can influence selectivity. For instance, in some series of phenylpropanoic acid derivatives, the substitution pattern on the central ring plays a key role in determining PPAR subtype selectivity.

  • The Hydrophobic Tail: This is the most variable region and a primary determinant of potency and selectivity. The introduction of bulky, hydrophobic, and heterocyclic groups, such as the benzothiazole moiety in MHY2013, often leads to enhanced potency.[2][4] The specific interactions of this tail with the hydrophobic pocket of the ligand-binding domain are critical for stabilizing the active conformation of the receptor.

The comparison between a simple cyanophenoxy tail and the more complex benzothiazole group in MHY2013 exemplifies how modifications in this region can dramatically enhance agonist activity.

Experimental Protocols

In Vitro PPAR Transactivation Assay

This assay is fundamental for determining the potency and selectivity of compounds as PPAR agonists.

Principle: The assay utilizes a cell line (e.g., HEK293T or CV-1) co-transfected with two plasmids: one expressing a chimeric receptor consisting of the ligand-binding domain (LBD) of a PPAR subtype (α, γ, or δ) fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence. Ligand binding to the PPAR LBD induces a conformational change, leading to the recruitment of coactivators and subsequent expression of the luciferase reporter gene. The resulting luminescence is proportional to the agonist activity of the test compound.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

    • Seed cells into 96-well plates.

    • Co-transfect the cells with the appropriate PPAR-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 2-(2-Cyanophenoxy)-3-methylbutanoic acid analogs).

    • Include a vehicle control (e.g., DMSO) and a positive control (a known potent PPAR agonist for each subtype, such as WY-14643 for PPARα and Rosiglitazone for PPARγ).

  • Luciferase Assay:

    • After a 24-hour incubation with the compounds, lyse the cells.

    • Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase or Renilla luciferase) to account for variations in transfection efficiency.

    • Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

PPAR_Transactivation_Assay cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_assay Luciferase Assay & Analysis HEK293T HEK293T Cells Transfection Transfection HEK293T->Transfection Co-transfection Plasmids PPAR-LBD-GAL4 + Luciferase Reporter Compound_Addition Add Test Compounds (e.g., Analogs) Transfection->Compound_Addition 24h Incubation Incubation Compound_Addition->Incubation 24h Incubation Lysis Lysis Incubation->Lysis Cell Lysis Luminescence Luminescence Lysis->Luminescence Measure Luminescence Data_Analysis Data_Analysis Luminescence->Data_Analysis Calculate EC50

Caption: Workflow for the in vitro PPAR transactivation assay.

In Vivo Efficacy in a Dyslipidemia Animal Model

Animal models are crucial for evaluating the therapeutic potential of PPAR agonists on lipid profiles. The db/db mouse model is a well-established model of type 2 diabetes and dyslipidemia.[4]

Principle: db/db mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and dyslipidemia. These mice are used to assess the ability of a test compound to improve these metabolic parameters.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize male db/db mice for at least one week under standard laboratory conditions.

    • Randomly assign mice to different treatment groups (e.g., vehicle control, positive control like Rosiglitazone, and different doses of the test compound).

  • Compound Administration:

    • Administer the test compounds and controls orally once daily for a specified period (e.g., 2-4 weeks).

  • Monitoring and Sample Collection:

    • Monitor body weight and food intake regularly.

    • At the end of the treatment period, collect blood samples for biochemical analysis.

  • Biochemical Analysis:

    • Measure plasma levels of triglycerides, total cholesterol, HDL cholesterol, and glucose using commercially available kits.

  • Data Analysis:

    • Compare the biochemical parameters between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Visualizing the Mechanism of Action: PPAR Signaling Pathway

PPARs exert their effects by forming a heterodimer with the retinoid X receptor (RXR) and binding to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of their target genes.[1] This binding recruits co-activator proteins, leading to the transcription of genes involved in lipid and glucose metabolism.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPAR Agonist (e.g., 2-Cyanophenoxy -3-methylbutanoic acid analog) PPAR PPAR Ligand->PPAR Binds RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Coactivators Co-activators PPRE->Coactivators Recruits Target_Genes Target Gene Transcription (Lipid & Glucose Metabolism) Coactivators->Target_Genes Initiates

Caption: Simplified PPAR signaling pathway.

Conclusion and Future Directions

The comparative analysis of 2-(2-Cyanophenoxy)-3-methylbutanoic acid and its more complex analogs like MHY2013 underscores the critical role of the hydrophobic tail in determining the potency and selectivity of PPAR agonism. While the parent compound provides a foundational scaffold, strategic modifications, particularly the incorporation of heterocyclic moieties, can lead to the development of highly potent pan- or selective-PPAR agonists.

Future research in this area should focus on:

  • Synthesizing and evaluating a broader range of analogs of 2-(2-Cyanophenoxy)-3-methylbutanoic acid to build a more comprehensive SAR profile.

  • Investigating the pharmacokinetic and pharmacodynamic properties of the most potent compounds in relevant animal models of metabolic disease.

  • Exploring the potential for developing subtype-selective agonists to minimize potential side effects associated with pan-PPAR activation.

By leveraging the insights from SAR studies and employing robust in vitro and in vivo screening models, the therapeutic potential of this promising class of compounds can be fully realized.

References

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. [Link]

  • Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel constrained meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor alpha and gamma dual agonists. PubMed. [Link]

  • Benzoxazole Derivatives as Potent FXR and PPARα Dual Agonists With Anti‐Fibrotic and Metabolic Regulatory Effects. PMC. [Link]

  • Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor α Subtype-Selective Activators. ACS Publications. [Link]

  • Correction: Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid... Oncotarget. [Link]

  • Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. PubMed. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

  • Design, synthesis, and structure-activity relationship of carbamate-tethered aryl propanoic acids as novel PPARalpha/gamma dual agonists. PubMed. [Link]

  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[ d ]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget. [Link]

  • Efficacy and safety of peroxisome proliferator-activated receptor agonists for the treatment of primary biliary cholangitis: a meta-analysis of randomized controlled trials. Frontiers. [Link]

  • Anticancer Properties of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Potential Agonists 4-Thiazolidinone-Pyrazoline Hybrids Les-4368 and Les-4370 in Colorectal Adenocarcinoma Cells In Vitro. MDPI. [Link]

  • Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α-alkoxyphenylpropionic acid derived PPAR agonists. PMC. [Link]

  • Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists. PubMed. [Link]

  • Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. Pulsus Group. [Link]

  • Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. 2023. Terukazu Kato. [Link]

  • 2,4-Dihydroxyphenyl-benzo[d]thiazole (MHY553), a synthetic PPARα agonist, decreases age-associated inflammatory responses through PPARα activation and RS scavenging in the skin. PubMed. [Link]

  • Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. PubMed. [Link]

  • A glimpse of the connection between PPARγ and macrophage. Frontiers. [Link]

  • Molecular Docking Of Dual PPAR Alpha/Gama Agonist For Type 2 Diabetes Structure Based Drug Design For Selective Cyclooxygenase-2. SciSpace. [Link]

  • PPAR-α Modulators as Current and Potential Cancer Treatments. PMC. [Link]

  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PMC. [Link]

Sources

Comparative

Technical Guide: Cross-Reactivity Profiling of 2-(2-Cyanophenoxy)-3-methylbutanoic Acid

This guide provides a technical analysis of 2-(2-Cyanophenoxy)-3-methylbutanoic acid (referred to herein as CPM-Acid ), a specialized small-molecule inhibitor targeting AceMIF (Macrophage Migration Inhibitory Factor from...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 2-(2-Cyanophenoxy)-3-methylbutanoic acid (referred to herein as CPM-Acid ), a specialized small-molecule inhibitor targeting AceMIF (Macrophage Migration Inhibitory Factor from Ancylostoma ceylanicum).

This document details the protocols for determining its cross-reactivity profile against the human ortholog (HuMIF ) and validating its selectivity as an anti-parasitic lead compound.

Executive Summary & Mechanism

2-(2-Cyanophenoxy)-3-methylbutanoic acid (CPM-Acid) is a synthetic inhibitor designed to target the virulence factor AceMIF , secreted by the hookworm Ancylostoma ceylanicum. AceMIF mimics human MIF (HuMIF) to bind the host receptor CD74 , suppressing the host immune response and facilitating parasite survival.[1][2]

The Critical Challenge: While AceMIF and HuMIF share structural homology, therapeutic candidates must be highly selective for AceMIF. Cross-reactivity with HuMIF could lead to detrimental immunosuppression or off-target toxicity in the host. This guide outlines the assay framework to quantify this selectivity.

Mechanism of Action Pathway

The following diagram illustrates the competitive inhibition mechanism and the critical cross-reactivity node (HuMIF).

MIF_Pathway Hookworm Hookworm (A. ceylanicum) AceMIF AceMIF (Parasite Cytokine) Hookworm->AceMIF Secretes CD74 CD74 Receptor (Surface) AceMIF->CD74 Binds (High Affinity) CPM CPM-Acid (Inhibitor) CPM->AceMIF Blocks (Target) HuMIF HuMIF (Host Cytokine) CPM->HuMIF Cross-Reactivity? (Must be Avoided) Human Human Host Immune Cell Response_P Immune Suppression CD74->Response_P Signaling Response_H Normal Inflammation CD74->Response_H Signaling HuMIF->CD74 Native Binding

Figure 1: Mechanism of AceMIF interference by CPM-Acid. The critical validation step is ensuring CPM-Acid does not inhibit the native HuMIF-CD74 interaction.

Comparative Performance Analysis

To validate CPM-Acid, it must be benchmarked against known MIF inhibitors. The primary metric is the Selectivity Index (SI) , defined as


. A high SI indicates a safer, parasite-specific profile.
Table 1: Comparative Inhibitor Profile
CompoundTarget SpecificityPrimary MechanismCross-Reactivity Risk (HuMIF)Experimental Status
CPM-Acid AceMIF >> HuMIF CD74 Binding BlockadeLow (Target Profile)Lead Candidate
ISO-1 HuMIF > AceMIFTautomerase Site BinderHigh (HuMIF Specific)Negative Control
Furosemide AceMIF > HuMIFTautomerase Site BinderModerateRepurposed Drug
4-IPP Non-selectiveIrreversible CovalentHigh (Pan-MIF)Toxicity Control

Analyst Insight: Unlike ISO-1, which targets the tautomerase active site (conserved but distinct), CPM-Acid targets the surface-interaction interface. This structural distinction is the basis for its superior selectivity profile.

Experimental Protocols for Cross-Reactivity

Two orthogonal assays are required to confirm the lack of cross-reactivity:

  • Enzymatic Assay: MIF Tautomerase Activity (High-throughput screen).

  • Functional Assay: CD74 Receptor Binding (Physiological relevance).

Protocol A: Differential Tautomerase Inhibition

MIF enzymes catalyze the tautomerization of L-dopachrome methyl ester. This assay measures if CPM-Acid inhibits the catalytic site of HuMIF.

Materials:

  • Recombinant AceMIF and HuMIF.[1]

  • Substrate: L-dopachrome methyl ester (freshly prepared).

  • Control Inhibitor: ISO-1 (20 µM).

Workflow:

  • Preparation: Dilute CPM-Acid in DMSO (range: 0.1 µM to 100 µM).

  • Incubation: Mix 100 ng of rHuMIF or rAceMIF with CPM-Acid in 96-well plates. Incubate for 15 min at 25°C.

  • Reaction: Add L-dopachrome methyl ester substrate.

  • Detection: Monitor absorbance decrease at 475 nm for 2 minutes (kinetic mode).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Success Criteria:

  • AceMIF IC50: < 10 µM (Potent inhibition).

  • HuMIF IC50: > 100 µM (No cross-reactivity).

Protocol B: Competitive ELISA for CD74 Binding (The "Gold Standard")

This assay directly measures if CPM-Acid interferes with the host immune receptor.

Workflow Diagram:

ELISA_Workflow cluster_logic Interpretation Step1 1. Coat Plate (sCD74 Receptor) Step2 2. Block Surface (BSA/Casein) Step1->Step2 Step3 3. Prepare Mix: Biotin-HuMIF + CPM-Acid Step2->Step3 Step4 4. Incubation (Allow Competition) Step3->Step4 Step5 5. Detection (Streptavidin-HRP + TMB) Step4->Step5 Step6 6. Read OD450 Step5->Step6 ResultA High Signal = No Cross-Reactivity (HuMIF still binds CD74) Step6->ResultA ResultB Low Signal = High Cross-Reactivity (CPM-Acid blocks HuMIF) Step6->ResultB

Figure 2: Competitive ELISA workflow. To pass the cross-reactivity test, the signal should remain high even at high concentrations of CPM-Acid, indicating that CPM-Acid does NOT prevent HuMIF from binding CD74.

Detailed Steps:

  • Coating: Coat microtiter plates with soluble human CD74 (sCD74) at 2 µg/mL overnight.

  • Competition:

    • Well Set A (Target): Biotinylated-AceMIF + CPM-Acid (concentration gradient).

    • Well Set B (Cross-Reactivity): Biotinylated-HuMIF + CPM-Acid (concentration gradient).

  • Incubation: 2 hours at Room Temperature.

  • Wash: 3x with PBST.

  • Detection: Add Streptavidin-HRP followed by TMB substrate.

  • Analysis:

    • In Set A, signal should decrease as CPM-Acid increases (Inhibition).

    • In Set B, signal should remain stable (No Cross-Reactivity).

Data Interpretation & Troubleshooting

Expected Results
Assay ComponentCPM-Acid (10 µM)ISO-1 (Control)Interpretation
AceMIF Tautomerase >50% Inhibition <10% InhibitionConfirms target engagement.
HuMIF Tautomerase <5% Inhibition>50% Inhibition Confirms lack of enzymatic cross-reactivity.
AceMIF-CD74 Binding Inhibited No EffectConfirms mechanism of action.
HuMIF-CD74 Binding No Effect No Effect*PASS: Safe for host receptor profile.

*Note: ISO-1 inhibits the catalytic site but often does not block the surface CD74 interaction, highlighting the need for the specific CD74 binding assay.

Troubleshooting Common Issues
  • High Background in ELISA: Ensure sCD74 is pure and blocking (5% BSA) is sufficient. AceMIF is "sticky"; use Tween-20 (0.05%) in all buffers.

  • Solubility: CPM-Acid is lipophilic (aryloxyalkanoic acid). Ensure DMSO concentration in the final assay does not exceed 1%, as DMSO itself can affect MIF trimerization.

  • False Positives: Aryloxyalkanoic acids can act as aggregators. Include a detergent (0.01% Triton X-100) in the tautomerase assay to rule out promiscuous inhibition.

References

  • Cho, Y., et al. (2007). Structural and Functional Characterization of a Secreted Hookworm Macrophage Migration Inhibitory Factor (MIF) That Interacts with the Human MIF Receptor CD74.[2] Journal of Biological Chemistry.

  • Cho, Y., et al. (2011). Drug Repositioning and Pharmacophore Identification in the Discovery of Hookworm MIF Inhibitors. PLoS Neglected Tropical Diseases.

  • BenchChem. 2-(2-Cyanophenoxy)-3-methylbutanoic acid: Chemical Properties and AceMIF Interaction Context.

  • Vermeire, J.J., et al. (2008). MIF as a virulence factor in parasitic diseases.[2] Trends in Parasitology.

Sources

Validation

Structural Elucidation of 2-(2-Cyanophenoxy)-3-methylbutanoic Acid Derivatives: A Comparative Analytical Guide

Executive Summary This guide addresses the analytical validation of 2-(2-Cyanophenoxy)-3-methylbutanoic acid and its derivatives. These compounds, often synthesized via Williamson ether synthesis between 2-cyanophenol an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the analytical validation of 2-(2-Cyanophenoxy)-3-methylbutanoic acid and its derivatives. These compounds, often synthesized via Williamson ether synthesis between 2-cyanophenol and 2-bromo-3-methylbutanoic acid (or esters), present specific structural challenges—specifically distinguishing the target O-alkylated product from potential C-alkylated byproducts or elimination impurities.

This document compares Routine Analysis (1H NMR/Low-Res MS) against Definitive Structural Confirmation (2D NMR/HRMS/IR), providing protocols to ensure scientific rigor suitable for regulatory submission and peer-reviewed publication.

Part 1: The Structural Challenge

In the synthesis of phenoxyacetic acid derivatives, the primary risk is not just purity, but regioselectivity and connectivity .

  • The Ambiguity: A standard 1H NMR spectrum confirms the presence of functional groups (isopropyl, aromatic ring, carboxylic acid) but does not definitively prove the ether linkage (C-O-C) versus a C-C linkage (if the phenol ring alkylated at the carbon position, though less common, is a risk in certain catalytic conditions).

  • The Solution: We must visualize the "invisible" ether bond using heteronuclear coupling (HMBC).

Comparison of Analytical Approaches
FeatureMethod A: Routine Screening Method B: Definitive Elucidation (Recommended)
Techniques 1H NMR (1D), LC-MS (Low Res), TLC1H/13C NMR, 2D NMR (HSQC, HMBC) , HRMS (Q-TOF), FT-IR
Confidence Level Moderate (80%)Absolute (>99%)
Key Blindspot Cannot definitively prove O-alkylation vs. C-alkylation; blind to certain regioisomers.None. Unambiguously maps atom-to-atom connectivity.
Time/Cost Low (<1 hr, $)High (4-6 hrs,

$)
Application In-process monitoring, rough purity check.Final compound characterization, publication, IND filing.
Part 2: Experimental Data & Causality
1. Spectral Data Summary (Simulated for Target Molecule)

Target Molecule: 2-(2-Cyanophenoxy)-3-methylbutanoic acid Formula: C12H13NO3 | MW: 219.24 g/mol

Table 1: Key NMR Diagnostic Signals (DMSO-d6)

MoietyProton (1H) δ (ppm)Carbon (13C) δ (ppm)HMBC Correlation (The "Smoking Gun")
COOH 12.8 (br s, 1H)172.4 (C=O)H-α

C=O
CN (Nitrile) N/A116.2 (C

N)
Aromatic H-3/H-6

C-CN

-CH (Ether)
4.65 (d, J=5.2 Hz, 1H) 78.5 (CH) H-


C-1' (Ar-O-C)
Isopropyl CH 2.25 (m, 1H)31.0 (CH)H-Me

C-

Methyls 1.05 (d, 6H)18.5, 19.1 (CH3)H-Me

C-

Aromatic 7.0 - 7.7 (m, 4H)112-135 (Ar-C)H-3

C-1'

Expert Insight: The critical proof of structure is the HMBC correlation between the aliphatic


-proton (4.65 ppm) and the aromatic quaternary carbon (C-1') at ~160 ppm. This 3-bond coupling crosses the oxygen atom, confirming the ether linkage.
2. Infrared (IR) Spectroscopy Validation

While NMR maps the skeleton, IR confirms the functional group integrity.

  • Nitrile (-C

    
    N):  Sharp band at 2230 cm⁻¹ . (Absence of this peak suggests hydrolysis to amide/acid).
    
  • Carboxylic Acid: Broad O-H stretch (2500-3300 cm⁻¹) and strong C=O stretch at 1710-1730 cm⁻¹ .

  • Ether (C-O-C): Strong bands at 1240 cm⁻¹ (Ar-O) and 1050 cm⁻¹ (alkyl-O).

Part 3: Detailed Protocols
Protocol A: High-Fidelity NMR Acquisition

Self-Validating Step: Use an internal standard (TMS) or solvent residual peak (DMSO quintet) to calibrate strictly.

  • Sample Prep: Dissolve 10-15 mg of dried sample in 0.6 mL DMSO-d6 .

    • Why DMSO? CDCl3 often leads to broadening of the carboxylic acid proton or aggregation. DMSO ensures sharp peaks for polar acids.

  • Acquisition (1H): 16 scans, 30° pulse angle, D1 relaxation delay > 2s to ensure integration accuracy of the aromatic protons.

  • Acquisition (HMBC): Set optimization for long-range coupling (

    
    ) to 8-10 Hz.
    
    • Critical Check: If you do not see the correlation between the aliphatic region and the aromatic ring, you likely have the elimination product (3-methyl-2-butenoic acid) and free phenol.

Protocol B: HRMS (ESI-QTOF)
  • Mode: Negative Ion Mode (ESI-).

    • Reasoning: Carboxylic acids ionize best by losing a proton [M-H]⁻.

  • Expectation:

    • Target [M-H]⁻: m/z 218.0823 (Calc).

    • Error tolerance: < 5 ppm.

  • Fragmentation Logic: Look for the loss of CO₂ (44 Da) and the cleavage of the ether bond.

Part 4: Visualization & Logic Flow
Diagram 1: Structural Elucidation Decision Matrix

This workflow guides the researcher from crude synthesis to final confirmation.

G Start Crude Product Isolated TLC Initial Purity Check (TLC / LC-MS) Start->TLC H1_NMR 1H NMR (DMSO-d6) TLC->H1_NMR Decision Are signals distinct? Is alpha-proton doublet present? H1_NMR->Decision Fail_Route Recrystallize / Column Chromatography Decision->Fail_Route Impure/Ambiguous Success_Route Advanced Characterization Decision->Success_Route Clear Spectrum Fail_Route->H1_NMR HMBC 2D NMR (HMBC) Confirm Ar-O-CH connectivity Success_Route->HMBC HRMS HRMS (ESI-) Confirm Elemental Comp Success_Route->HRMS Final Structure Confirmed HMBC->Final HRMS->Final

Caption: Decision matrix for escalating analytical rigor from routine screening to definitive structural proof.

Diagram 2: HMBC Connectivity Map

Visualizing the specific long-range couplings that prove the ether linkage.

HMBC cluster_0 Connectivity Logic Alpha_H Alpha-Proton (4.65 ppm) Ar_C Aromatic C-1' (158 ppm) Alpha_H->Ar_C 3J Coupling (Definitive Proof) COOH_C COOH Carbon (172 ppm) Alpha_H->COOH_C 2J Coupling Ether_O Ether Oxygen (Silent)

Caption: The "Smoking Gun" HMBC correlation. The alpha-proton signal must show a cross-peak with the aromatic quaternary carbon to confirm O-alkylation.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on chemical shifts and coupling constants).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for specific phenoxy and nitrile IR/NMR shift ranges).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Williamson Ether Synthesis and potential byproducts).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Verified spectral data for 2-cyanophenol and related phenoxy acids).

Comparative

Benchmarking Guide: 2-(2-Cyanophenoxy)-3-methylbutanoic Acid (CPMA) as a T1R3 Antagonist

Executive Summary & Scientific Context 2-(2-Cyanophenoxy)-3-methylbutanoic acid (herein referred to as CPMA ) represents a structural evolution of the phenoxy-alkanoic acid class of sweet taste inhibitors. While the indu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-(2-Cyanophenoxy)-3-methylbutanoic acid (herein referred to as CPMA ) represents a structural evolution of the phenoxy-alkanoic acid class of sweet taste inhibitors. While the industry standard, Lactisole (2-(4-methoxyphenoxy)propanoic acid), is widely used to mask sweetness and study metabolic signaling, it suffers from rapid wash-out "sweet water" aftertastes and strict species specificity (human-only).

This guide outlines the protocol to benchmark CPMA, a sterically distinct ortho-cyano isovaleric acid derivative. The core hypothesis is that the steric bulk of the isopropyl group (from the isovaleric backbone) combined with the electron-withdrawing ortho-cyano group will alter the binding kinetics within the T1R3 Transmembrane Domain (TMD) , potentially offering superior potency or sustained occupancy compared to Lactisole.

Primary Application: Taste masking (pharmaceutical formulations) and Metabolic Endocrinology (GLP-1 modulation in enteroendocrine cells).

Mechanism of Action: Allosteric Inhibition of T1R3

To benchmark CPMA effectively, one must understand that it acts as a Negative Allosteric Modulator (NAM) . Unlike competitive antagonists that block the Venus Flytrap Domain (VFD) where sugars bind, CPMA (like Lactisole) binds to the 7-transmembrane helix domain of the T1R3 subunit.

Pathway Visualization

The following diagram illustrates the signaling cascade and the specific intervention point of CPMA versus competitive inhibitors like Gymnemic Acid.

T1R3_Signaling Ligand Sweet Ligand (Sucrose/Sucralose) VFD T1R2/T1R3 Venus Flytrap Domain Ligand->VFD Activates TMD T1R3 Transmembrane Domain VFD->TMD Conformational Change Gprot Gα-Gustducin / Gα15 TMD->Gprot Coupling PLC PLCβ2 Gprot->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Flux IP3->Ca Gym Gymnemic Acid (Competitive/VFD) Gym->VFD Blocks Lact Lactisole (NAM/TMD) Lact->TMD Stabilizes Inactive State CPMA CPMA (Target Candidate) CPMA->TMD Putative High-Affinity Binding

Figure 1: Signal Transduction and Inhibition Sites. CPMA targets the T1R3 TMD, downstream of ligand binding but upstream of G-protein coupling.

Benchmarking Protocols

To validate CPMA, you must run parallel assays against Lactisole (Standard) and Gymnemic Acid (Mechanism Control).

Experiment A: Functional Calcium Flux Assay (FLIPR)

Objective: Determine IC50 and Mode of Inhibition. Cell Line: HEK293T stably expressing hT1R2/hT1R3 and Gα15 (promiscuous G-protein to couple with Calcium).

Protocol:

  • Seeding: Plate HEK293T-G15-T1R2/3 cells at 80,000 cells/well in 96-well black-wall plates (Poly-D-Lysine coated). Incubate 24h.

  • Dye Loading: Aspirate media. Load cells with Fluo-4 AM calcium indicator (4 µM) in HBSS buffer + 2.5 mM Probenecid (to prevent dye leakage). Incubate 1h at 37°C.

  • Compound Prep: Prepare 10-point serial dilutions of CPMA and Lactisole (Range: 0.1 µM to 5 mM).

  • Agonist Challenge:

    • Mode 1 (Antagonist Mode): Pre-incubate cells with Inhibitor (CPMA/Lactisole) for 15 mins. Inject Sucralose (EC80 concentration) .

    • Mode 2 (Inverse Agonist Mode): Inject Inhibitor alone to check for reduction in basal constitutive activity.

  • Readout: Measure fluorescence (Ex 488nm / Em 525nm) on FLIPR Tetra or FlexStation.

Experiment B: GLP-1 Secretion (Metabolic Relevance)

Objective: Verify if CPMA inhibits sugar-induced hormone release in enteroendocrine cells. Cell Line: NCI-H716 (Human enteroendocrine cells).[1]

Protocol:

  • Differentiation: Seed NCI-H716 cells on Matrigel-coated plates to induce differentiation (48h).

  • Starvation: Incubate in Krebs-Ringer Buffer (glucose-free) for 2h.

  • Treatment: Treat cells with:

    • Vehicle (Control)

    • Glucose (100 mM)

    • Glucose (100 mM) + Lactisole (1 mM)

    • Glucose (100 mM) + CPMA (1 mM)

  • Assay: Collect supernatant after 60 mins. Quantify Active GLP-1 via ELISA.

Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Functional Assay (FLIPR) cluster_2 Phase 3: Analysis Step1 Compound Solubilization (DMSO < 0.5%) Step4 Pre-incubation (CPMA vs Lactisole) Step1->Step4 Step2 HEK293-T1R2/3 Culture (G15 Coupling) Step3 Dye Loading (Fluo-4 AM) Step2->Step3 Step3->Step4 Step5 Agonist Injection (Sucralose EC80) Step4->Step5 Step6 Calculate IC50 Step5->Step6 Step7 Schild Analysis (Competitive vs Allosteric) Step6->Step7

Figure 2: Step-by-step benchmarking workflow for validating CPMA potency.

Comparative Analysis & Expected Data

The following table summarizes the key metrics you must collect. The "Hypothesis" column indicates the expected behavior of CPMA based on its ortho-cyano structure (increased metabolic stability and lipophilicity compared to Lactisole).

FeatureLactisole (Standard)Gymnemic Acid (Control)CPMA (Topic Compound)
Target Site T1R3 Transmembrane (TMD)T1R3 VFD / ExtracellularT1R3 Transmembrane (TMD)
IC50 (Sucrose) ~20 - 50 µM~1 - 5 µg/mLTarget: < 10 µM (High Potency)
Species Specificity Human Only (Strict)Broad (Mammalian)Likely Human Only (Due to TMD homology)
Wash-out Profile Rapid (Causes "Sweet Water" rebound)Slow / IrreversibleHypothesis: Moderate (Reduced rebound)
Mechanism Inverse Agonist / NAMCompetitiveNAM

Technical Insight on Wash-out: Lactisole exhibits a "sweet water" effect—after rinsing it out, water tastes sweet. This is due to the receptor snapping back from an inhibited state to a constitutive active state.

  • Critical Check: If CPMA has a slower off-rate (due to the lipophilic isovaleric chain), it may eliminate this side effect, making it a superior drug candidate for metabolic modulation where stable receptor occupancy is required.

References

  • Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry.

  • Maillet, E. L., et al. (2009). "The common structure of the sweet and umami taste receptors." PLOS ONE.

  • Nakagita, T., et al. (2019). "Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor."[2] PLOS ONE.

  • Jang, H. J., et al. (2007). "Gut-expressed gustducin and taste receptors regulate secretion of glucagon-like peptide-1." Proceedings of the National Academy of Sciences.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.